Cortistatin-14 tfa
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C83H115F3N20O20S2 |
|---|---|
分子量 |
1834.1 g/mol |
IUPAC名 |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C81H114N20O18S2.C2HF3O2/c1-46(104)67-81(119)96-59(38-49-24-9-4-10-25-49)74(112)97-62(42-102)77(115)98-63(43-103)78(116)100-64(79(117)89-53(68(86)106)28-13-16-32-82)44-120-121-45-65(99-69(107)54-31-19-35-87-54)80(118)91-55(29-14-17-33-83)70(108)95-61(40-66(85)105)76(114)93-57(36-47-20-5-2-6-21-47)72(110)92-58(37-48-22-7-3-8-23-48)73(111)94-60(39-50-41-88-52-27-12-11-26-51(50)52)75(113)90-56(71(109)101-67)30-15-18-34-84;3-2(4,5)1(6)7/h2-12,20-27,41,46,53-65,67,87-88,102-104H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,105)(H2,86,106)(H,89,117)(H,90,113)(H,91,118)(H,92,110)(H,93,114)(H,94,111)(H,95,108)(H,96,119)(H,97,112)(H,98,115)(H,99,107)(H,100,116)(H,101,109);(H,6,7)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+;/m1./s1 |
InChIキー |
VNPCUSIKAUYHAK-BJUJOSGCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Functions of Cortistatin-14 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortistatin-14 (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14), has emerged as a pleiotropic modulator of neuronal function within the central nervous system (CNS). Predominantly expressed in cortical and hippocampal interneurons, CST-14 exerts a range of biological effects, including the regulation of sleep, modulation of memory and learning processes, neuroprotection, and anticonvulsant activities. These functions are mediated through its interaction with a variety of G-protein coupled receptors (GPCRs), most notably the five somatostatin (B550006) receptor subtypes (sst1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G-protein coupled receptor member X2 (MRGPRX2). This technical guide provides a comprehensive overview of the biological functions of CST-14 in the CNS, detailing its signaling pathways, summarizing quantitative data on its interactions and effects, and providing methodologies for key experimental investigations.
Introduction
Cortistatin-14 is a 14-amino acid cyclic neuropeptide that shares 11 of its 14 amino acids with somatostatin-14. Despite this structural similarity and their shared ability to bind to all five somatostatin receptors, CST-14 is encoded by a separate gene and exhibits distinct physiological functions. Its name is derived from its abundant expression in the cerebral cortex and its ability to depress cortical activity. The diverse actions of CST-14 in the CNS, ranging from sleep promotion to neuroprotection, make it a compelling target for therapeutic development in a variety of neurological and psychiatric disorders.
Receptor Binding Profile and Affinity
CST-14's biological effects are initiated by its binding to several GPCRs. Its affinity for these receptors has been quantified in various studies, providing a basis for understanding its mechanism of action.
| Receptor Subtype | Ligand | IC50 (nM) | Cell Line | Reference |
| sst1 | Cortistatin-14 | 5 | HEK293 | |
| sst2 | Cortistatin-14 | 0.09 | HEK293 | |
| sst3 | Cortistatin-14 | 0.3 | HEK293 | |
| sst4 | Cortistatin-14 | 0.2 | HEK293 | |
| sst5 | Cortistatin-14 | 0.3 | HEK293 | |
| MRGPRX2 | Cortistatin-14 | EC50 = 25 | HEK293 | |
| GHS-R1a | Cortistatin-14 | Binds with similar affinity as ghrelin | Human Pituitary Gland |
Biological Functions in the Central Nervous System
Regulation of Sleep and Wakefulness
CST-14 is a potent modulator of sleep. Intracerebroventricular administration of CST-14 has been shown to enhance electroencephalogram (EEG) synchronization and selectively promote deep slow-wave sleep (SWS) in rats. This effect is observed during both the light and dark periods. Furthermore, CST-14 increases the level of slow-wave activity (SWA) within deep SWS, particularly within the first two hours following administration. The expression of preprocortistatin mRNA exhibits a circadian rhythm and is significantly upregulated following sleep deprivation, suggesting a homeostatic role for CST-14 in sleep regulation.
Modulation of Learning and Memory
CST-14 plays a complex role in cognitive processes. Studies have shown that intracerebroventricular injection of CST-14 after footshock avoidance training impairs memory retention in mice at doses of 0.5-5.0 micrograms. This suggests that CST-14 may negatively modulate memory consolidation.
Neuroprotection
CST-14 exhibits significant neuroprotective properties in various models of neuronal injury. In a mouse model of sepsis-associated encephalopathy, cortistatin treatment improved survival rates and cognitive function, while also reducing blood-brain barrier disruption, inflammatory cytokine release, and microglial activation. It has also been shown to have protective effects in preclinical models of ischemic stroke and Parkinson's disease.
Anticonvulsant Activity
CST-14 has demonstrated potent anticonvulsant effects. In a pilocarpine-induced seizure model in rats, intrahippocampal perfusion of CST-14 (1 and 10 μM) significantly attenuated seizure severity. These anticonvulsant actions are mediated, at least in part, through the activation of sst2 and sst3 receptors. The ghrelin receptor does not appear to be involved in the anticonvulsant effects of CST-14.
Antidepressant-like Effects
Recent studies have highlighted the potential of CST-14 as an antidepressant. Intracerebroventricular administration of CST-14 in mice produced antidepressant-like effects in behavioral models of depression, such as the forced swimming test and tail suspension test. These effects were found to be mediated through the ghrelin receptor and the GABA-A receptor system, but not somatostatin receptors.
Signaling Pathways
The diverse biological functions of CST-14 are a consequence of its ability to activate multiple downstream signaling cascades upon binding to its cognate receptors.
Somatostatin Receptor (sst) Signaling
Upon binding to sst receptors, particularly sst2 and sst3, which are coupled to inhibitory G-proteins (Gαi), CST-14 can inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA). This pathway is implicated in the anticonvulsant effects of CST-14. Additionally, activation of sst receptors by CST-14 can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced excitability.
A Comparative Analysis of Cortistatin-14 and Somatostatin-14: Structure, Receptor Affinity, and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the structural and functional differences between Cortistatin-14 (CST-14) and Somatostatin-14 (SST-14). While these two neuropeptides share significant structural homology and a primary set of receptors, their subtle structural distinctions lead to important differences in receptor activation and downstream signaling, with significant implications for therapeutic development. This document outlines their structural variances, comparative receptor binding affinities, detailed experimental protocols for their characterization, and a visualization of their distinct signaling pathways.
Core Structural Differences
Cortistatin-14 and Somatostatin-14 are both 14-amino-acid cyclic neuropeptides, but they originate from separate genes.[1][2] Their primary structures share 11 of the 14 amino acid residues, including the critical FWKT (Phe-Trp-Lys-Thr) tetramer responsible for receptor interaction.[1] The key structural differences lie at the N- and C-termini of the peptides.
-
Somatostatin-14 (SST-14): The sequence is Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys.[3] It features an alanine (B10760859) at position 1 and a glycine (B1666218) at position 2. The cyclic structure is formed by a disulfide bridge between the cysteine residues at positions 3 and 14.[3]
-
Cortistatin-14 (CST-14): The sequence for human and rat CST-14 is Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys.[4] It begins with a proline at position 1 and is characterized by a C-terminal lysine (B10760008) residue. The disulfide bridge in CST-14 is formed between the cysteines at positions 2 and 13.[4][5]
These seemingly minor changes in amino acid sequence and the positioning of the disulfide bond contribute to the distinct pharmacological profiles of the two peptides.
Quantitative Data: Receptor Binding Affinity
Both SST-14 and CST-14 bind with high affinity to all five cloned somatostatin (B550006) receptor subtypes (sst₁, sst₂, sst₃, sst₄, and sst₅). However, their affinity profiles show notable differences. The following table summarizes the binding affinities (Ki, nM) of human Somatostatin-14 and Cortistatin-14 for each of the human somatostatin receptor subtypes, as determined by radioligand binding assays.
| Receptor Subtype | Somatostatin-14 (Ki, nM) | Cortistatin-14 (Ki, nM) |
| sst₁ | 1.74 | 2.19 |
| sst₂ | 0.22 | 0.24 |
| sst₃ | 0.69 | 0.74 |
| sst₄ | 1.48 | 0.49 |
| sst₅ | 0.48 | 0.40 |
Data derived from pKi values presented in Siehler et al. (1999). Naunyn-Schmiedeberg's Archives of Pharmacology, 360(5), 488-499. Ki values were calculated using the formula Ki = 10^(-pKi) x 10^9.
Experimental Protocols
The quantitative data presented above are typically generated through competitive radioligand binding assays and functional assays such as cAMP accumulation measurements.
Radioligand Displacement Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of unlabeled ligands (SST-14 or CST-14) by measuring their ability to displace a radiolabeled ligand from somatostatin receptors.
Objective: To determine the inhibition constant (Ki) of test compounds by competing for binding with a known radioligand at specific human somatostatin receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing a single human somatostatin receptor subtype (sst₁, sst₂, sst₃, sst₄, or sst₅).
-
Radioligand: A suitable radiolabeled somatostatin analog, such as [¹²⁵I]Tyr¹¹-SST-14 or [¹²⁵I]LTT-SRIF-28.
-
Test Compounds: Somatostatin-14 and Cortistatin-14 TFA salt.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (1 µM) of unlabeled SST-14.
-
Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and a gamma counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in binding buffer to a final protein concentration of 10-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled SST-14 (for non-specific binding).
-
50 µL of various concentrations of the test compound (CST-14 or SST-14).
-
50 µL of the radioligand at a final concentration close to its Kd value (e.g., 50-100 pM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Washing: Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity.
Objective: To quantify the potency (EC₅₀) of SST-14 and CST-14 in inhibiting forskolin-stimulated cAMP production.
Materials:
-
Cells: Whole CHO-K1 or HEK293 cells stably expressing a single sst subtype.
-
Stimulant: Forskolin (B1673556).
-
Test Compounds: Somatostatin-14 and Cortistatin-14.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow them to near confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound (SST-14 or CST-14) for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (e.g., 1-10 µM final concentration) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes at 37°C.
-
Lysis and Detection: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP levels using the detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) using a non-linear regression curve fit.
-
Signaling Pathways and Visualizations
The primary signaling mechanism shared by SST-14 and CST-14 is through the family of G protein-coupled somatostatin receptors. A key distinction arises from Cortistatin's ability to activate other receptors outside the somatostatin family.
Shared Signaling Pathway via Somatostatin Receptors
All five somatostatin receptors (sst₁-sst₅) are coupled to inhibitory G proteins (Gαi/o).[3] Upon binding of either SST-14 or CST-14, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA) and subsequent downstream signaling events.
Divergent Signaling Pathways of Cortistatin-14
A crucial difference setting Cortistatin-14 apart is its ability to bind to and activate receptors beyond the somatostatin family.[3] Notably, CST-14 is an agonist for the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3] Somatostatin-14 does not bind to these receptors. This functional divergence accounts for the unique physiological effects of CST-14, such as the induction of slow-wave sleep and modulation of immune responses, which are not observed with SST-14.
References
- 1. researchgate.net [researchgate.net]
- 2. Somatostatin receptor subtypes sst1, sst2, sst3 and sst5 expression in human pituitary, gastroentero-pancreatic and mammary tumors: comparison of mRNA analysis with receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of human recombinant somatostatin receptors. 1. Radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
Endogenous expression of Cortistatin-14 in cortical neurons
An In-depth Technical Guide to the Endogenous Expression of Cortistatin-14 in Cortical Neurons
Introduction
Cortistatin (CST) is a neuropeptide that bears significant structural and functional similarities to somatostatin (B550006) (SRIF).[1][2][3] The active form, Cortistatin-14 (CST-14), shares 11 of its 14 amino acids with somatostatin-14.[2][4] Despite being encoded by a separate gene, this resemblance allows CST-14 to bind to all five known somatostatin receptors (sst1-5).[1][2][5] Named for its predominant expression in the cerebral cortex and its ability to depress neuronal activity, CST plays a unique role in the central nervous system.[1][2] Unlike somatostatin, CST-14 has been shown to induce slow-wave sleep, reduce locomotor activity, and activate specific cation selective currents.[1][2][3] This guide provides a comprehensive overview of the endogenous expression of CST-14 in cortical neurons, detailing its cellular localization, quantitative expression levels, relevant signaling pathways, and the experimental protocols used for its study.
Cellular and Regional Expression in the Cortex
In the cerebral cortex and hippocampus, preprocortistatin mRNA, the precursor to CST-14, is expressed in a specific subpopulation of GABAergic interneurons.[4][6] This expression pattern is distinct from, though partially overlapping with, that of somatostatin.[4]
Co-localization with Neuronal Markers:
-
GABA: CST-14 is found in GABAergic cells.[4]
-
Somatostatin (SRIF): There is a partial overlap in the populations of neurons expressing CST-14 and SRIF.[4]
-
Parvalbumin (PV) and Calbindin: A significant percentage of cortistatin-positive neurons also express PV and calbindin.[4]
-
Markers of Exclusion: Studies have found no co-localization between cortistatin and calretinin, cholecystokinin (B1591339) (CCK), or vasoactive intestinal peptide (VIP).[4][7]
Developmental Expression: The expression of CST-14 is dynamically regulated during development. A transient increase in the number of cortistatin-expressing cells is observed during the second postnatal week (around P16) in all cortical areas and in the dentate gyrus of the hippocampus.[4][7]
Data Presentation: Quantitative Analysis of Cortistatin-14 Expression
Quantitative analysis reveals specific densities and developmental changes in the population of CST-14 expressing neurons in the rat brain.
Table 1: Density of Cortistatin-Expressing Cells in Adult Rat Cortex
| Cortical Area | Density (cells/mm²) |
|---|---|
| Somatosensory & Visual | 263 ± 15 |
Data sourced from studies on adult rats.[4]
Table 2: Developmental Changes in Cortistatin-Expressing Cell Numbers
| Brain Region | Postnatal Day 16 (P16) | Adult |
|---|---|---|
| Cortex (cells/mm²) | 480 ± 23 | 263 ± 15 |
| Hippocampus (cells/section) | 68 ± 7 | 51 ± 5.3 |
Data highlights the transient increase in CST-14 expression during early postnatal development.[4]
Table 3: Co-localization of Cortistatin mRNA with Somatostatin Immunoreactivity in Somatosensory Cortex
| Layer | % of CST+ Cells also SRIF+ | % of SRIF+ Cells also CST+ |
|---|---|---|
| II-III | 25% | 15% |
| IV | 20% | 12% |
| V-VI | 35% | 20% |
This table illustrates the partial overlap between the two neuropeptide systems.[4]
Signaling Pathways and Molecular Interactions
CST-14 exerts its biological effects by binding to a range of G-protein-coupled receptors (GPCRs). Its primary targets are the five somatostatin receptors (sst1-sst5).[5][8] Additionally, CST-14 has been shown to interact with the ghrelin receptor (GHSR) and the orphan receptor MrgX2.[5][6] This binding initiates downstream signaling cascades that typically lead to the inhibition of neuronal activity.[3] For instance, CST-14 can activate M-currents, leading to neuronal hyperpolarization.[5] Its anticonvulsant effects, for example, are mediated specifically through sst2 and sst3 receptors.[5][8]
Caption: Cortistatin-14 signaling pathways in cortical neurons.
Experimental Protocols
The study of endogenous CST-14 expression relies on a combination of molecular biology and histology techniques.
In Situ Hybridization for Preprocortistatin mRNA Detection
This method is used to visualize the specific cells expressing the mRNA that encodes the cortistatin precursor peptide.
-
Tissue Preparation:
-
Anesthetize the animal (e.g., Sprague Dawley rat) and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[9]
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or sliding microtome.
-
-
Hybridization:
-
Mount sections on coated glass slides (e.g., SuperFrost Plus).
-
Treat sections with proteinase K to improve probe penetration.
-
Hybridize overnight at a specific temperature (e.g., 60°C) with a labeled antisense riboprobe for preprocortistatin. The probe is typically labeled with digoxigenin (B1670575) (DIG) or a radioactive isotope.
-
Perform stringent washes in saline-sodium citrate (B86180) (SSC) buffer to remove non-specifically bound probe.
-
-
Detection:
-
If using a DIG-labeled probe, incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) which produces a colored precipitate in the cells expressing the target mRNA.
-
Dehydrate, clear, and coverslip the slides for microscopy.
-
Immunohistochemistry (IHC) for Co-localization Studies
IHC is used to identify the proteins (e.g., parvalbumin, somatostatin) present in the same cells that express CST-14 mRNA, often performed in combination with in situ hybridization.
-
Procedure (following in situ hybridization):
-
After the hybridization and washing steps, block the sections with a solution containing normal serum (e.g., normal goat serum) and a detergent like Triton X-100 to prevent non-specific antibody binding.
-
Incubate the sections with a primary antibody against the protein of interest (e.g., mouse anti-parvalbumin) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488).
-
Wash, mount with an anti-fade mounting medium, and coverslip.
-
Visualize using a confocal or fluorescence microscope, capturing images for both the in situ hybridization signal and the IHC signal to determine co-localization.
-
Quantitative Real-Time PCR (qPCR) for mRNA Expression Levels
qPCR is employed to quantify the relative abundance of CST-14 mRNA in cortical tissue samples, particularly for comparing different conditions (e.g., control vs. stress).[6]
-
RNA Extraction and cDNA Synthesis:
-
Dissect the cortical region of interest from fresh or frozen brain tissue.
-
Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the CST-14 gene, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
Use a housekeeping gene (e.g., GAPDH) as an endogenous control for normalization.
-
Primer Sequences (Mus musculus): [6]
-
CST-14 Forward: 5′-GGAGCGGCCTTCTGACTTTCC-3′
-
CST-14 Reverse: 5′-GCCTTTCCTGGCTCTTGGACA-3′
-
GAPDH Forward: 5′-GCCACAGACGTCACTTTCCTAC-3′
-
GAPDH Reverse: 5′-CGGGAACACAGTCACATACCA-3′
-
-
Run the reaction in a real-time PCR machine. The machine measures the fluorescence increase at each cycle, which is proportional to the amount of amplified DNA.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CST-14 mRNA expression between different experimental groups.
-
Experimental and Logical Workflows
Visualizing the workflow for CST-14 research helps in understanding the logical sequence of experiments from tissue collection to data interpretation.
Caption: Workflow for co-localization of CST-14 mRNA and proteins.
Caption: Experimental workflow for qPCR analysis of CST-14 mRNA.
Conclusion and Future Directions
The endogenous expression of Cortistatin-14 is confined to a specific, yet important, subset of GABAergic interneurons within the cerebral cortex. Its expression pattern, which is distinct from the closely related neuropeptide somatostatin, and its dynamic regulation during postnatal development, point to a specialized role in modulating cortical network activity.[4] The ability of CST-14 to interact with multiple receptor systems, including all five somatostatin receptors and the ghrelin receptor, provides a complex mechanism for its diverse physiological functions, which range from the regulation of sleep to potential neuroprotection and anticonvulsant activity.[1][5][10]
For researchers and drug development professionals, understanding the precise cellular distribution and signaling of CST-14 is critical. Future therapeutic strategies could target the cortistatin system to address conditions involving cortical hyperexcitability, such as epilepsy, or to modulate sleep and inflammatory responses in the brain.[3][10] Further research is needed to fully elucidate the existence and identity of a CST-specific receptor and to explore the therapeutic potential of CST-14 analogues with tailored receptor-binding profiles.
References
- 1. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortistatin is expressed in a distinct subset of cortical interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortistatin-14 mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Cortistatin-14 TFA: A Comprehensive Technical Guide to its Binding Affinity for Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Cortistatin-14 (CST-14) TFA for the five subtypes of somatostatin (B550006) receptors (SSTR1-5). Cortistatin-14, a neuropeptide with significant structural similarity to somatostatin-14 (SST-14), is a subject of growing interest in neuroscience and pharmacology due to its diverse physiological roles, including anticonvulsive and anti-inflammatory properties.[1] This document provides a detailed overview of its receptor binding profile, the experimental methodologies used to determine these affinities, and the downstream signaling pathways initiated upon receptor activation. The trifluoroacetate (B77799) (TFA) salt is a common formulation for this peptide in research settings.
Quantitative Binding Affinity Data
Cortistatin-14 exhibits a broad binding profile, displaying high affinity for all five somatostatin receptor subtypes. This characteristic distinguishes it from some synthetic somatostatin analogs, such as octreotide, which show more selective binding. The binding affinities, typically expressed as the half-maximal inhibitory concentration (IC50), are summarized in the tables below for comparison. Lower IC50 values indicate higher binding affinity.
Table 1: Binding Affinity (IC50, nM) of Cortistatin-14 and Somatostatin-14 for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Cortistatin-14 | 5 | 0.09 | 0.3 | 0.2 | 0.3 |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
Note: Specific IC50 values for Somatostatin-14 can vary between studies, but it is consistently reported to have high, sub-nanomolar affinity for all five receptor subtypes.[2] The data for Cortistatin-14 is derived from competitive binding assays.
Table 2: Comparative Binding Affinity (IC50, nM) of Octreotide for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.2 - 2.5 | Low Affinity | >100 | Lower affinity than SSTR2 |
Octreotide, a widely used synthetic somatostatin analog, demonstrates high selectivity for SSTR2, with moderate to low affinity for other subtypes.[3][4][5]
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of Cortistatin-14 TFA is predominantly achieved through radioligand competition binding assays. This technique measures the ability of the unlabeled peptide (CST-14) to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype.
Key Methodological Steps:
-
Receptor Preparation:
-
Cell membranes are prepared from cell lines that stably express a single subtype of the human somatostatin receptor (e.g., Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells).[6]
-
The cells are cultured and harvested, followed by homogenization in a cold lysis buffer to isolate the cell membranes containing the receptors.
-
The membrane preparations are then centrifuged and resuspended in a binding buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
A constant concentration of a high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr¹⁰]-Cortistatin-14, is incubated with the receptor-containing membranes.[6][7]
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Following incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration using glass fiber filters.
-
The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways and Experimental Workflows
The binding of Cortistatin-14 to somatostatin receptors initiates a cascade of intracellular signaling events. These pathways are primarily inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.
Caption: SSTR signaling cascade initiated by Cortistatin-14.
The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the binding affinity of Cortistatin-14.
Caption: Workflow of a binding affinity determination assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor (SSTR) expression and function in normal and leukaemic T-cells. Evidence for selective effects on adhesion to extracellular matrix components via SSTR2 and/or 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [125I]Tyr10-cortistatin14 labels all five somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cortistatin-14 TFA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility, reconstitution, and handling of Cortistatin-14 TFA, a synthetic peptide with significant biological activities. This document is intended to serve as a comprehensive resource to ensure accurate and reproducible experimental outcomes.
Introduction to Cortistatin-14
Cortistatin-14 is a neuropeptide that bears structural resemblance to somatostatin-14 and is expressed in various tissues, including the cortex and hippocampus. It exhibits a range of biological functions, including anticonvulsant, neuroprotective, and anti-inflammatory properties. Cortistatin-14 exerts its effects by binding to all five somatostatin (B550006) receptor subtypes (SSTR1-SSTR5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MRGPRX2). The trifluoroacetate (B77799) (TFA) salt form is a common counterion resulting from the peptide synthesis and purification process.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate preparation of stock solutions and experimental buffers.
| Property | Value | Source(s) |
| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂ (as free base) | [1] |
| Molecular Weight | 1721.03 g/mol (as free base) | [2][3] |
| Appearance | Lyophilized white powder | [4] |
| Purity | ≥95% (typically by HPLC) | [2][3] |
| Solubility in Water | Up to 1 mg/mL | [4] |
| Solubility in PBS | Soluble | [5] |
Note on Trifluoroacetate (TFA) Salt: The presence of TFA as a counterion can influence the net peptide weight and may have biological effects in sensitive assays. For applications requiring a TFA-free peptide, ion exchange procedures may be necessary.
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring accurate experimental concentrations.
Materials Required
-
Vial of lyophilized this compound
-
Sterile, high-purity water (e.g., WFI or HPLC-grade) or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Protocol for Reconstituting a Stock Solution (e.g., 1 mg/mL)
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully uncap the vial and add the desired volume of sterile water or PBS to achieve the target concentration. For a 1 mg/mL stock solution, add 1 mL of solvent to a vial containing 1 mg of peptide.
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation. If necessary, brief sonication in a water bath can aid dissolution. Ensure the solution is clear and free of particulates before use.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use, low-protein-binding polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and biological activity over time.
| Form | Storage Temperature | Stability | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a desiccator to protect from moisture. |
| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Reconstituted Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Note: The stability of Cortistatin-14 in solution is dependent on the solvent, pH, and storage conditions. For optimal stability, it is recommended to use buffers within a neutral pH range and to store solutions frozen.
Experimental Protocols
Preparation for In Vitro Cell-Based Assays
-
Prepare a Concentrated Stock Solution: Reconstitute the lyophilized this compound in a sterile solvent such as water or PBS to a concentration of 1 mg/mL.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium.
-
Application to Cells: Add the diluted Cortistatin-14 solution to the cell cultures and incubate for the desired time period.
Preparation for In Vivo Administration
-
Vehicle Selection: A common vehicle for in vivo administration of peptides is sterile isotonic saline (0.9% NaCl) or PBS.
-
Reconstitution and Dilution: Reconstitute the lyophilized peptide in the chosen sterile vehicle to the desired concentration for injection. Ensure the final solution is sterile and free of particulates.
-
Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the experimental design. For example, in some studies, Cortistatin-14 has been administered via intraperitoneal injection.
Signaling Pathways of Cortistatin-14
Cortistatin-14's diverse biological effects are mediated through its interaction with multiple G protein-coupled receptors. The following diagrams illustrate the primary signaling cascades initiated by Cortistatin-14 binding to its receptors.
Figure 1. Overview of Cortistatin-14 receptor binding.
Somatostatin Receptor (SSTR) Signaling
Cortistatin-14 binds to all five somatostatin receptor subtypes (SSTR1-5), which are primarily coupled to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Figure 2. Cortistatin-14 signaling via Somatostatin Receptors.
Ghrelin Receptor (GHS-R1a) Signaling
Cortistatin-14 also acts as a ligand for the ghrelin receptor (GHS-R1a), which is coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Figure 3. Cortistatin-14 signaling via the Ghrelin Receptor.
MRGPRX2 Signaling
Cortistatin-14 is a potent agonist of MRGPRX2, a receptor primarily expressed on mast cells. MRGPRX2 couples to both Gq and Gi proteins, leading to the activation of PLC and PI3K/AKT pathways, respectively, which can trigger mast cell degranulation and the release of inflammatory mediators.
Figure 4. Cortistatin-14 signaling via MRGPRX2.
Experimental Workflow for Studying Cortistatin-14 Effects
The following diagram outlines a general experimental workflow for investigating the biological effects of Cortistatin-14.
Figure 5. General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin receptors: from signaling to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ghs-r1a.com [ghs-r1a.com]
Preparation of Cortistatin-14 TFA for In Vivo Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Cortistatin-14 (B8083240) TFA (trifluoroacetate salt) for in vivo injections. Cortistatin-14 is a neuropeptide with structural similarities to somatostatin-14, exhibiting anticonvulsive, neuroprotective, and anti-inflammatory properties[1]. Proper preparation of this lyophilized peptide is critical to ensure its stability, solubility, and the safety and reproducibility of in vivo experiments.
Product Information and Storage
Cortistatin-14 TFA is typically supplied as a lyophilized powder. It is essential to store the lyophilized peptide at -20°C for long-term stability. Before reconstitution, it is recommended to bring the vial to room temperature to prevent condensation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Weight | 1721.03 g/mol |
| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂ |
| Purity | ≥95% |
| Solubility in Water | Soluble to 0.70 mg/mL[2][3][4] |
| Storage (Lyophilized) | -20°C |
| Storage (Reconstituted) | Short-term at 4°C for immediate use. For longer storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| In Vivo Dosage (Mice) | A study on the anti-inflammatory effects in a mouse model of lethal endotoxemia used a dose of 2 nmol/mouse (approximately 250 μg/kg) administered intraperitoneally[5]. |
| In Vivo Administration (Humans) | In a human study, Cortistatin-14 was administered intravenously at a rate of 2.0 μg/kg/h[6]. |
Experimental Protocol: Reconstitution and Dilution for In Vivo Injection
This protocol outlines the steps for reconstituting and diluting this compound for in vivo administration. It is crucial to maintain sterile conditions throughout the procedure to prevent contamination.
3.1. Materials and Equipment
-
Lyophilized this compound vial
-
Sterile, pyrogen-free vehicle:
-
Sterile 0.9% saline (recommended for intraperitoneal, subcutaneous, or intravenous injections)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Artificial cerebrospinal fluid (aCSF) (for intracerebroventricular injections)
-
-
Sterile, disposable syringes and needles
-
Alcohol swabs
-
Vortex mixer (optional)
-
Centrifuge for vials
-
Sterile, low-protein binding microcentrifuge tubes for aliquoting
-
Sterile syringe filters (0.22 µm), low protein binding (e.g., PVDF)
3.2. Reconstitution Protocol (to create a stock solution)
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature for at least 15-30 minutes before opening. This prevents moisture condensation inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Sterilize: Wipe the rubber septum of the vial with an alcohol swab.
-
Add Vehicle: Using a sterile syringe, slowly add the desired volume of the chosen sterile vehicle (e.g., sterile 0.9% saline) to the vial. The volume will depend on the desired final concentration of the stock solution.
-
Dissolve: Gently swirl the vial to dissolve the peptide. If necessary, the solution can be gently vortexed. Avoid vigorous shaking, which can cause peptide degradation.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.
3.3. Dilution to Final Injection Concentration
-
Calculate the required volume of the stock solution to achieve the final desired injection concentration and volume for your specific experimental animal model and administration route.
-
Using a sterile syringe, draw the calculated volume of the this compound stock solution.
-
Dilute the stock solution with the appropriate sterile vehicle to the final injection volume.
3.4. Sterile Filtration (Recommended for IV and ICV routes)
-
Draw the final diluted this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully filter the solution into a sterile, low-protein binding tube. This step is critical for removing any potential microbial contaminants.
3.5. Storage of Reconstituted Solution
-
It is highly recommended to use the reconstituted solution immediately.
-
If storage is necessary, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C.
-
Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of Cortistatin-14
Cortistatin-14 exerts its biological effects by binding to several G protein-coupled receptors. It shares high structural and functional similarities with somatostatin-14 and binds to all five somatostatin (B550006) receptor subtypes (SST1-SST5). Additionally, it can bind to the ghrelin receptor (GHSR1a) and the Mas-related G-protein coupled receptor member X2 (MRGPRX2)[3].
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. US20170202986A1 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 3. In vivo studies of somatostatin-14 and somatostatin-28 biosynthesis in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11090398B2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 6. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended storage conditions for Cortistatin-14 tfa peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (B8083240) (CST-14) is a neuropeptide with significant structural similarity to somatostatin-14. It is primarily expressed in the cortex and hippocampus and exerts a wide range of biological activities, including anticonvulsive, neuroprotective, and potent anti-inflammatory effects.[1] Cortistatin-14 mediates its functions by binding to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the Mas-related G protein-coupled receptor X2 (MRGPRX2), and the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. These application notes provide detailed recommendations for the storage, handling, and use of Cortistatin-14 TFA peptide in research settings.
Recommended Storage Conditions
Proper storage of this compound peptide is critical to maintain its stability and biological activity. The following conditions are recommended based on general peptide storage guidelines and specific product information.
Data Presentation: Storage Recommendations
| Storage Type | Condition | Temperature | Duration | Notes |
| Lyophilized Peptide | Long-Term | -20°C or -80°C | Several years | Protect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation.[2][3] |
| Short-Term | 4°C | Days to weeks | Keep in a desiccator, protected from light.[3] | |
| Peptide in Solution | Long-Term | -20°C or colder | Up to 3-4 months | Aliquot to avoid repeated freeze-thaw cycles. Use of sterile buffers (pH 5-6) is recommended to prolong stability.[3] |
| Short-Term | 4°C | Up to 1-2 weeks |
Reconstitution Protocol
Accurate reconstitution of the lyophilized peptide is essential for obtaining reliable and reproducible experimental results.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water, or a suitable sterile buffer (e.g., PBS at pH 7.2-7.4)
-
Sterile, non-pyrogenic polypropylene (B1209903) or glass vials
-
Calibrated micropipettes with sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents moisture condensation inside the vial, which can degrade the peptide.
-
Solvent Addition: Carefully add the appropriate volume of sterile water or buffer to the vial to achieve the desired stock solution concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide. One source indicates that Cortistatin-14 is soluble in water up to 0.70 mg/ml.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation or degradation. Ensure that no visible particles remain.
-
Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials. Store these aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Application: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound peptide by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound peptide stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.
-
Peptide Treatment: Prepare serial dilutions of this compound peptide in complete DMEM. Remove the old media from the wells and add 100 µL of the peptide dilutions. For control wells, add 100 µL of complete DMEM. One study showed a maximal inhibitory effect on cytokine production at a concentration of 10⁻⁸ M.[1]
-
Pre-incubation: Incubate the plates for 1-2 hours at 37°C.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to the appropriate wells to induce an inflammatory response. For negative control wells, add 10 µL of sterile PBS.
-
Final Incubation: Incubate the plates for an additional 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by Cortistatin-14 compared to the LPS-only treated cells.
Signaling Pathways and Workflows
Cortistatin-14 Signaling Pathway
Cortistatin-14 exerts its effects by binding to G protein-coupled receptors, primarily the somatostatin receptors (sst) and MRGPRX2. This binding can activate different G proteins, such as Gαi and Gαq, leading to downstream signaling cascades that modulate cellular responses, including the inhibition of inflammatory mediator release.
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cortistatin-14 TFA in Rodent Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cortistatin-14 trifluoroacetate (B77799) (CST-14 TFA) in two established rodent models of epilepsy: the pilocarpine-induced and kainic acid-induced seizure models. This document includes information on dosage, administration, and the underlying mechanism of action, supported by data from preclinical studies.
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with structural and functional similarities to somatostatin (B550006). It has demonstrated potent anticonvulsant and neuroprotective properties in preclinical models of epilepsy.[1][2] These effects are primarily mediated through the activation of somatostatin receptors, specifically the sst2 and sst3 subtypes.[1][2] This document offers comprehensive guidance for researchers investigating the therapeutic potential of CST-14 TFA in rodent epilepsy models.
Data Presentation
Table 1: Cortistatin-14 TFA Dosage and Administration in Rodent Epilepsy Models
| Epilepsy Model | Animal Species | Administration Route | This compound Dosage | Observed Effect | Reference |
| Pilocarpine-Induced Seizures | Rat | Intrahippocampal Perfusion | 0.1 µM and 1 µM | Dose-dependent decrease in total seizure duration.[1] | Aourz et al., 2014[1] |
| Pilocarpine-Induced Seizures | Mouse | Intrahippocampal Perfusion | 1 µM | Significant decrease in total seizure duration.[1] | Aourz et al., 2014[1] |
| Kainic Acid-Induced Seizures | Rat | Intracerebroventricular (i.c.v.) Injection | 1 nmol and 10 nmol | Attenuation of seizure activity and inhibition of neuronal loss in the cortex and hippocampus. | Braun et al., 1998 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile, ready-to-use solution of this compound for intrahippocampal or intracerebroventricular administration in rodents.
Materials:
-
This compound salt
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile, pyrogen-free 0.9% saline
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized peptide in a small volume of sterile aCSF or saline to create a stock solution. For example, dissolve 1 mg of CST-14 TFA in 1 mL of vehicle to get a 1 mg/mL stock solution.
-
Gently vortex to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the desired final concentration for your experiment using sterile aCSF or saline.
-
For intrahippocampal perfusion (e.g., 1 µM), a further dilution will be necessary.
-
For intracerebroventricular injection (e.g., 1 nmol), calculate the volume needed based on the desired molar amount and the concentration of the working solution.
-
-
Sterilization and Storage:
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.
-
Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage of the stock solution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Pilocarpine-Induced Seizure Model and CST-14 TFA Administration (Rat)
Objective: To induce status epilepticus in rats using pilocarpine (B147212) and to assess the anticonvulsant effects of intrahippocampally administered this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Pilocarpine hydrochloride
-
This compound solution (1 µM in aCSF)
-
aCSF (for control animals)
-
Stereotaxic apparatus
-
Microinfusion pump
-
Guide cannula and infusion cannula
-
EEG recording system (optional, for detailed seizure monitoring)
-
Behavioral observation chamber
Procedure:
-
Surgical Implantation of Guide Cannula (7 days prior to seizure induction):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula into the hippocampus at the desired coordinates (e.g., AP: -3.8 mm, ML: ±2.5 mm, DV: -2.8 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for one week.
-
-
Seizure Induction and CST-14 TFA Administration:
-
On the day of the experiment, administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes after scopolamine, begin intrahippocampal perfusion with either aCSF (control) or this compound solution (1 µM) at a low flow rate (e.g., 1 µL/min) via the implanted cannula using a microinfusion pump.
-
After a pre-treatment period with CST-14 TFA or aCSF, administer pilocarpine hydrochloride (350 mg/kg, i.p.) to induce seizures.
-
Continuously perfuse CST-14 TFA or aCSF throughout the seizure monitoring period.
-
-
Seizure Assessment:
-
Monitor the animals for behavioral seizures for at least 2 hours following pilocarpine injection.
-
Score seizure severity using the Racine scale.
-
If using EEG, record electrographic seizure activity to determine seizure duration and frequency.
-
Protocol 3: Kainic Acid-Induced Seizure Model and CST-14 TFA Administration (Rat)
Objective: To induce seizures in rats using kainic acid and to evaluate the neuroprotective and anticonvulsant effects of intracerebroventricularly administered this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Kainic acid
-
This compound solution (e.g., 1 nmol in 5 µL of saline)
-
Sterile 0.9% saline (for control animals)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Guide cannula and injection cannula
Procedure:
-
Surgical Implantation of Guide Cannula (7 days prior to seizure induction):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula and allow for a one-week recovery period.
-
-
CST-14 TFA Administration and Seizure Induction:
-
On the day of the experiment, administer this compound (1 or 10 nmol in 5 µL of saline) or an equivalent volume of saline (control) intracerebroventricularly through the implanted cannula over a period of 5 minutes.
-
10 minutes after the i.c.v. injection, administer kainic acid (10 mg/kg, i.p.) to induce seizures.
-
-
Seizure and Neuroprotection Assessment:
-
Monitor and score behavioral seizures for at least 3 hours.
-
For neuroprotection studies, animals can be euthanized at a later time point (e.g., 3 days post-injection) for histological analysis of neuronal damage in the hippocampus and cortex.
-
Mandatory Visualizations
Caption: Workflow for evaluating this compound in rodent epilepsy models.
Caption: Proposed signaling pathway for Cortistatin-14's anticonvulsant effects.
References
Application Notes and Protocols for Cortistatin-14 TFA in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14 (SST-14).[1] Predominantly expressed in the cerebral cortex and hippocampus, CST-14 is implicated in a variety of neuromodulatory processes. It exerts its effects through binding to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MrgX2). In the hippocampus, CST-14 is co-localized with GABA in interneurons and has been shown to hyperpolarize pyramidal neurons, exhibit anticonvulsant properties, and modulate synaptic plasticity, making it a molecule of significant interest for neuroscience research and therapeutic development.
This document provides detailed application notes and protocols for the use of Cortistatin-14 trifluoroacetate (B77799) (TFA) in hippocampal slice electrophysiology, including methodologies for assessing its impact on intrinsic neuronal properties and long-term potentiation (LTP).
Data Presentation
Quantitative Effects of Somatostatin-14 (SST-14) on Hippocampal Neurons
Due to the limited availability of specific quantitative data for Cortistatin-14 in hippocampal slice electrophysiology, the following tables summarize the reported effects of the closely related neuropeptide, Somatostatin-14 (SST-14). Given that CST-14 binds to all somatostatin receptors, these data can serve as a valuable proxy for designing experiments and forming hypotheses.
Table 1: Effects of SST-14 on Intrinsic Properties of Hippocampal CA1 Pyramidal Neurons
| Parameter | Agonist (Concentration) | Effect | Reported Value |
| Resting Membrane Potential | SST-14 | Hyperpolarization | ~2-5 mV |
| Input Resistance | SST-14 | Increase | Not consistently reported |
| Action Potential Firing | SST-14 | Inhibition | Reduction in firing frequency |
Table 2: Modulation of Long-Term Potentiation (LTP) in Hippocampal CA1 by SST-14
| LTP Parameter | Agonist (Concentration) | Effect | Reported Value |
| fEPSP Slope Potentiation | SST-14 | Enhancement | Potentiation of LTP induction |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol outlines the procedure for preparing acute hippocampal slices from rodents suitable for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome or tissue chopper
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
Solutions:
-
Cutting Solution (Sucrose-based): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 10 mM D-glucose. To be prepared fresh and continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM D-glucose. To be continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse or coronal slices using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Intrinsic Properties
This protocol describes how to assess the effects of Cortistatin-14 TFA on the intrinsic electrophysiological properties of hippocampal neurons.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Micromanipulator
-
This compound
-
Internal solution (see recipe below)
Solutions:
-
Internal Solution (K-Gluconate based): 135 mM K-Gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Prepare a stock solution of this compound in sterile water or a suitable buffer. A common in vivo concentration used is 1 µM, which can be a starting point for in vitro studies.[1] The final concentration should be achieved by diluting the stock solution in aCSF immediately before application.
-
Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Record baseline intrinsic properties, including resting membrane potential, input resistance (by injecting small hyperpolarizing current steps), and action potential firing characteristics (by injecting depolarizing current steps of increasing amplitude).
-
Bath-apply this compound at the desired concentration and allow for equilibration (typically 5-10 minutes).
-
Repeat the recording of intrinsic properties to assess the effects of CST-14.
-
Perform a washout by perfusing with regular aCSF and record recovery.
Protocol 3: Field Potential Recording of Long-Term Potentiation (LTP)
This protocol details the methodology for investigating the modulatory effects of this compound on LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Extracellular recording amplifier and data acquisition system
-
Stimulating and recording electrodes (e.g., tungsten or glass)
-
This compound
Procedure:
-
Place a hippocampal slice in the recording chamber and position a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Record the potentiated fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
-
To test the effect of Cortistatin-14, pre-incubate a separate slice with CST-14 TFA for 20-30 minutes before HFS and maintain its presence in the perfusion solution throughout the recording.
-
Compare the magnitude of LTP in the presence and absence of CST-14. The fEPSP slope is the most common parameter for quantifying LTP.
Mandatory Visualizations
Caption: Signaling pathways of Cortistatin-14 in hippocampal neurons.
Caption: Workflow for analyzing Cortistatin-14's effect on intrinsic properties.
Caption: Workflow for assessing Cortistatin-14's modulation of LTP.
References
Application Notes and Protocols for Cortistatin-14 TFA in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural and functional similarities to somatostatin (B550006).[1][2] Emerging research has highlighted its potent anti-inflammatory and neuroprotective properties, making it a compelling therapeutic candidate for a variety of neuroinflammatory and neurodegenerative disorders.[3][4][5] CST-14 has been shown to mitigate neuronal damage, reduce microglial activation, and decrease the production of pro-inflammatory cytokines in preclinical models of sepsis-associated encephalopathy, ischemic stroke, and Parkinson's disease.[3][4][6] These application notes provide a comprehensive overview and detailed protocols for the administration of Cortistatin-14 TFA in neuroinflammation research.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1832.8 g/mol | [7] |
| Formula | C81H114N20O18S2.xC2HF3O2 | [7] |
| Sequence | H-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-NH2 (Disulfide bridge: Cys2-Cys13) | [7] |
| Solubility | Soluble in water (up to 0.70 mg/ml) and PBS. Can also be dissolved in DMSO (10 mM).[7] For in vivo studies, dissolving in PBS is recommended.[1] | |
| Storage | Store solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.[7] |
Mechanism of Action in Neuroinflammation
Cortistatin-14 exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by modulating the activity of microglia, the resident immune cells of the central nervous system (CNS). During neuroinflammation, microglia become activated and release a barrage of pro-inflammatory cytokines, leading to neuronal damage. CST-14 has been shown to suppress this activation.[6]
The proposed signaling pathway for CST-14's anti-inflammatory action involves its binding to somatostatin receptors (SSTRs), which are expressed on microglia. This interaction is thought to inhibit downstream signaling cascades that lead to the production of inflammatory mediators.
Caption: Proposed signaling pathway for Cortistatin-14's anti-inflammatory effects in microglia.
Experimental Protocols
In Vivo Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation
This protocol describes a common method for inducing neuroinflammation in mice using LPS, a component of the outer membrane of Gram-negative bacteria.[8][9][10] This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of potential anti-inflammatory therapies.[11]
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
8-12 week old C57BL/6 mice
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Induction of Neuroinflammation:
-
Prepare a stock solution of LPS in sterile PBS. A common dose for inducing robust neuroinflammation is 0.5-1 mg/kg.[12]
-
Administer LPS via a single intraperitoneal (i.p.) injection.
-
-
Administration of this compound:
-
Cortistatin-14 is typically administered intraperitoneally.[6]
-
A range of effective doses has been reported, from 100 to 500 µg/kg.[6] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.
-
Administration can occur either before or after the LPS challenge, depending on the study's objective (prophylactic vs. therapeutic). For a therapeutic approach, administer CST-14 at a set time point after LPS injection (e.g., 2 hours).
-
Experimental Workflow:
Caption: General experimental workflow for studying the effects of Cortistatin-14 in an LPS-induced neuroinflammation model.
Assessment of Neuroinflammation
1. Cytokine Analysis:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Bead Array.
-
Sample: Serum and brain homogenates.
-
Procedure: Collect blood via cardiac puncture and isolate serum. Perfuse animals with ice-cold PBS, dissect the brain, and homogenize specific regions (e.g., hippocampus, cortex) in lysis buffer. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
2. Microglial Activation Analysis:
-
Method: Immunohistochemistry (IHC) or Immunofluorescence (IF).
-
Sample: Fixed, sectioned brain tissue.
-
Procedure: Perfuse animals with PBS followed by 4% paraformaldehyde. Post-fix brains, cryoprotect in sucrose, and section on a cryostat. Stain sections with an antibody against a microglial marker, such as Iba1.[6] Activated microglia exhibit a morphological change from a ramified to an amoeboid shape, which can be quantified.
Quantitative Data Summary
The following tables summarize the reported effects of Cortistatin-14 on key inflammatory markers in a mouse model of sepsis-associated encephalopathy.
Table 1: Effect of Cortistatin-14 on Serum Cytokine Levels
| Cytokine | Control Group (pg/mL) | Sepsis Group (pg/mL) | Sepsis + CST-14 (500 µg/kg) Group (pg/mL) |
| IL-1β | ~20 | ~150 | ~50 |
| IL-6 | ~50 | ~4000 | ~1000 |
| TNF-α | ~10 | ~120 | ~40 |
| IFN-γ | ~5 | ~60 | ~20 |
Data are approximated from graphical representations in Yu et al., 2022.[6]
Table 2: Effect of Cortistatin-14 on Brain Cytokine Levels
| Cytokine | Control Group (pg/mg protein) | Sepsis Group (pg/mg protein) | Sepsis + CST-14 (500 µg/kg) Group (pg/mg protein) |
| IL-1β | ~5 | ~25 | ~10 |
| IL-6 | ~10 | ~60 | ~20 |
| TNF-α | ~2 | ~15 | ~5 |
| IFN-γ | ~1 | ~8 | ~3 |
Data are approximated from graphical representations in Yu et al., 2022.[6]
Conclusion
This compound represents a promising therapeutic agent for mitigating neuroinflammation. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this neuropeptide in various neurological disorders. Careful consideration of dosage, timing of administration, and appropriate outcome measures will be critical for advancing our understanding of Cortistatin-14's role in the CNS.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | MRGPRX2 agonist | Probechem Biochemicals [probechem.com]
- 8. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Cortistatin-14 Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1] It is expressed predominantly in the cerebral cortex and hippocampus.[2][3] CST-14 exhibits a broad range of biological activities, including neuronal depression, sleep modulation, and anti-inflammatory effects.[2][3][4] These activities are mediated through its interaction with all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MrgX2).[2][3][5][6] The promiscuous receptor engagement of CST-14 results in a unique pharmacological profile, distinct from that of somatostatin.[4]
These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of Cortistatin-14, enabling researchers to investigate its mechanism of action and screen for novel therapeutic agents targeting its signaling pathways.
Signaling Pathways of Cortistatin-14
Cortistatin-14 initiates its biological effects by binding to a variety of G protein-coupled receptors (GPCRs). Its interaction with somatostatin receptors (sst1-5) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Conversely, its binding to the ghrelin receptor (GHS-R1a) can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. Activation of the MrgX2 receptor by Cortistatin-14 also leads to an increase in intracellular calcium.[4][5][8]
Quantitative Data Summary
The following tables summarize the reported binding affinities (IC50) and functional potencies (EC50) of Cortistatin-14 for its various receptors.
Table 1: Cortistatin-14 Receptor Binding Affinities (IC50)
| Receptor | IC50 (nM) | Cell Line | Notes |
| sst1 | 5 | CHO | Competitive binding against radiolabeled somatostatin-14.[2][3] |
| sst2 | 0.09 | CHO | Competitive binding against radiolabeled somatostatin-14.[2][3] |
| sst3 | 0.3 | CHO | Competitive binding against radiolabeled somatostatin-14.[2][3] |
| sst4 | 0.2 | CHO | Competitive binding against radiolabeled somatostatin-14.[2][3] |
| sst5 | 0.3 | CHO | Competitive binding against radiolabeled somatostatin-14.[2][3] |
Table 2: Cortistatin-14 Functional Potencies (EC50)
| Receptor | EC50 (nM) | Assay Type | Cell Line |
| MrgX2 | 25 | Calcium Mobilization | HEK293 |
| MrgX2 | ~100-1000 | Calcium Mobilization | U2OS |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Cortistatin-14 or other test compounds for somatostatin receptors.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing one of the human somatostatin receptor subtypes (sst1-5).
-
Radioligand: [125I]-Somatostatin-14 or other suitable radiolabeled sst receptor ligand.
-
Test Compound: Cortistatin-14 or other compounds to be tested.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin-14 (for non-specific binding).
-
50 µL of various concentrations of Cortistatin-14 or test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of Cortistatin-14 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, typically through sst receptor activation.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. RePub, Erasmus University Repository: Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans [repub.eur.nl]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Growth Hormone Secretion with Cortistatin-14 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (B8083240) (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SS-14).[1][2][3] It is a potent regulator of endocrine function, particularly in the inhibition of growth hormone (GH) secretion from the pituitary gland.[4][5][6][7][8] Cortistatin-14 binds to all five known somatostatin (B550006) receptor subtypes (SST1-5) and also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[7][9][10] This broad receptor profile makes Cortistatin-14 TFA a valuable tool for investigating the complex mechanisms governing GH secretion.
These application notes provide a comprehensive overview of the use of this compound in studying growth hormone secretion, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
Cortistatin-14 exerts its inhibitory effect on GH secretion primarily through its interaction with somatostatin receptors on pituitary somatotrophs.[7] Binding of CST-14 to these G protein-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade ultimately suppresses both basal and stimulated GH release, including that induced by Growth Hormone-Releasing Hormone (GHRH) and ghrelin.[4][5][6][7][11]
Interestingly, while sharing inhibitory pathways with somatostatin, CST-14 also binds to the ghrelin receptor, suggesting a potential for more complex regulatory interactions.[7][10][11]
Data Presentation
The following tables summarize the quantitative effects of Cortistatin-14 on growth hormone secretion as reported in various studies.
Table 1: In Vitro Inhibition of Growth Hormone (GH) Secretion by Cortistatin-14
| Cell Type | Cortistatin-14 Concentration | Incubation Time | Inhibition of Basal GH Secretion | Inhibition of Stimulated GH Secretion (Stimulant) | Reference |
| Human Fetal Pituitary Cells | 10 nM | 4 hours | Up to 65% | - | [4][5][7] |
| Human GH-cell Adenomas | 10 nM | Not Specified | Inhibition in 6 of 13 adenomas | 30-50% (GHRH, ghrelin analog) | [4][5][7] |
| Human Mixed GH-PRL Adenomas | 10 nM | Not Specified | Inhibition in 2 of 3 adenomas | - | [4][5][7] |
Table 2: In Vivo Inhibition of Growth Hormone (GH) Secretion by Cortistatin-14
| Species | Cortistatin-14 Administration | Effect on Basal GH Secretion | Effect on Stimulated GH Secretion (Stimulant) | Reference |
| Human | 2.0 µg/kg/h IV | Significant inhibition (P < 0.01) | Significant inhibition (P < 0.01) (GHRH) | [6][11] |
| Human | 2.0 µg/kg/h IV | - | Significant inhibition (P < 0.05) (Ghrelin) | [6][11] |
| Rat | Not Specified | Potent and effective inhibition | - | [8] |
Table 3: Receptor Binding Affinities of Cortistatin-14
| Receptor Subtype | IC50 (nM) | Reference |
| sst1 | 5 | [9] |
| sst2 | 0.09 | [9] |
| sst3 | 0.3 | [9] |
| sst4 | 0.2 | [9] |
| sst5 | 0.3 | [9] |
| MRGPRX2 | EC50 = 25 | [9][12] |
| GHS-R1a | Binds | [9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of GH Secretion from Cultured Pituitary Cells
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on GH secretion from primary pituitary cell cultures.
Materials:
-
This compound
-
Primary pituitary cell cultures (e.g., from human fetal tissue or rodent models)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Growth Hormone-Releasing Hormone (GHRH) or Ghrelin (for stimulated secretion studies)
-
Phosphate Buffered Saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for GH quantification
Procedure:
-
Cell Culture: Plate primary pituitary cells in 24-well plates at a desired density and culture in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator. Allow cells to adhere and stabilize for 48-72 hours.
-
Starvation: Prior to treatment, gently wash the cells with PBS and replace the culture medium with serum-free medium for 2-4 hours to establish a baseline.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM) in serum-free medium.
-
Basal Secretion: For studying the effect on basal GH secretion, add the different concentrations of this compound to the cells and incubate for a defined period (e.g., 4 hours).
-
Stimulated Secretion: To investigate the effect on stimulated GH secretion, pre-incubate the cells with this compound for a short period (e.g., 30 minutes) before adding a stimulant like GHRH (e.g., 10 nM) or ghrelin (e.g., 10 nM). Incubate for an additional period (e.g., 4 hours).
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
GH Quantification: Measure the concentration of GH in the collected supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the control (untreated) or stimulated control group. Perform statistical analysis to determine the significance of the observed inhibition.
Protocol 2: In Vivo Assessment of this compound on GH Secretion in a Rodent Model
This protocol provides a framework for an in vivo experiment to evaluate the effect of this compound on GH secretion in rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., ketamine/xylazine)
-
Catheters for intravenous administration and blood sampling
-
Saline solution (0.9% NaCl)
-
Growth Hormone-Releasing Hormone (GHRH) (optional)
-
Blood collection tubes with anticoagulant
-
Centrifuge
-
ELISA kit for rat GH quantification
Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental conditions for at least one week. On the day of the experiment, anesthetize the rats and insert catheters into the jugular vein for intravenous infusion and blood sampling.
-
Baseline Sampling: Collect a baseline blood sample (t= -30 min and t=0 min).
-
Infusion: Begin a continuous intravenous infusion of either saline (control group) or this compound (e.g., 2.0 µg/kg/h).
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) throughout the infusion period.
-
Stimulated Secretion (Optional): To assess the effect on stimulated GH release, a bolus of GHRH (e.g., 1.0 µg/kg) can be administered intravenously at a specific time point during the this compound infusion.
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
GH Quantification: Measure the plasma GH concentrations using a specific rat GH ELISA kit.
-
Data Analysis: Plot the GH concentration over time for both the control and treatment groups. Calculate the area under the curve (AUC) to quantify the total GH secretion. Perform statistical analysis to compare the treatment group to the control group.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: Signaling pathways of Cortistatin-14 in pituitary somatotrophs.
Caption: In vitro experimental workflow for studying GH secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Cortistatin inhibits growth hormone release from human fetal and adenoma pituitary cells and prolactin secretion from cultured prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Growth hormone-inhibiting activity of cortistatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound | MRGPRX2 agonist | Probechem Biochemicals [probechem.com]
Application of Cortistatin-14 TFA in Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a cyclic neuropeptide that has emerged as a promising therapeutic candidate for the management of pain, particularly inflammatory and neuropathic pain.[1][2][3] Structurally similar to somatostatin (B550006), CST-14 exerts its effects through a multi-targeted mechanism, interacting with somatostatin receptors (SSTRs) as well as the ghrelin receptor (GHSR1a).[1][4] Its potent anti-inflammatory and analgesic properties, demonstrated in various preclinical models, make it a molecule of significant interest in pain research and drug development.[2][4] The trifluoroacetate (B77799) (TFA) salt of CST-14 is a common formulation used in research settings. These application notes provide a comprehensive overview of the use of Cortistatin-14 TFA in key pain research models, including detailed protocols and data presentation.
Mechanism of Action in Pain Modulation
Cortistatin-14 alleviates pain through both central and peripheral actions.[1] Its analgesic effects are attributed to its ability to:
-
Inhibit neuronal excitability: CST-14 acts on primary nociceptive neurons in the dorsal root ganglia and GABAergic interneurons in the dorsal horn of the spinal cord to dampen pain signals.[1][5]
-
Modulate inflammatory responses: CST-14 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory pain.[6]
-
Interfere with pain signaling cascades: The binding of CST-14 to its receptors, primarily SSTR2, activates Gαi-coupled proteins, leading to the inhibition of intracellular signaling pathways crucial for neuronal sensitization, including the protein kinase A (PKA) and ERK pathways.[1][4] This, in turn, decreases the release of nociceptive peptides like Calcitonin Gene-Related Peptide (CGRP).[4][7]
Data Presentation: Efficacy of this compound in Preclinical Pain Models
The following tables summarize the quantitative data from key studies investigating the analgesic effects of this compound in various rodent models of pain.
Table 1: Efficacy of this compound in Inflammatory Pain Models
| Pain Model | Species | Administration Route | Dose | Key Findings | Reference |
| Formalin-induced acute inflammatory pain | Mouse | Intrathecal (i.t.) | 10 ng | Significantly reduced both neurogenic (Phase I) and inflammatory (Phase II) pain responses.[3][8] | [3][8] |
| Intraplantar (i.pl.) | 100 ng | Attenuated both phases of formalin-induced pain.[8] | [8] | ||
| Intraperitoneal (i.p.) | 1 µg | Decreased pain behavior in both phases.[8] | [8] | ||
| Carrageenan-induced paw edema | Mouse | Intraplantar (i.pl.) or Intraperitoneal (i.p.) | Not specified | Attenuated mechanical hyperalgesia.[7] | [7] |
| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Mouse | Intrathecal (i.t.), Intraplantar (i.pl.), or Systemic | Not specified | Alleviated chronic thermal hyperalgesia and mechanical hypersensitivity.[5] | [5] |
| Acetic acid-induced visceral pain | Mouse | Intraperitoneal (i.p.) | 1 µg | Reduced the number of writhing episodes.[5] | [5] |
| Intrathecal (i.t.) | 10 ng | Decreased abdominal constrictions.[5] | [5] |
Table 2: Efficacy of this compound in Neuropathic Pain Models
| Pain Model | Species | Administration Route | Dose | Key Findings | Reference |
| Chronic Constriction Injury (CCI) of the sciatic nerve | Mouse | Subcutaneous (s.c.) | 1 µg (every other day) | Attenuated thermal hyperalgesia and mechanical allodynia.[9] | [9] |
| Intraperitoneal (i.p.) | 2 µg (every other day) | Reduced thermal hyperalgesia and mechanical allodynia.[9] | [9] | ||
| Spared Nerve Injury (SNI) | Mouse | Subcutaneous (s.c.) | 1 µg (every other day) | Alleviated thermal hyperalgesia and mechanical allodynia.[8][9] | [8][9] |
| Diabetic neuropathy | Mouse | Not specified | Not specified | Reduced neuropathic pain manifestations.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application of this compound in pain research.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
Mice (e.g., C57BL/6)
-
Syringes with 28-30G needles
-
Behavioral testing equipment (von Frey filaments, Hargreaves apparatus)
Procedure:
-
Baseline Behavioral Testing: Prior to CFA injection, habituate the mice to the testing environment and perform baseline measurements for mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).
-
Induction of Inflammation: Anesthetize the mice. Inject 20 µL of CFA (undiluted or emulsified 1:1 with saline) into the plantar surface of one hind paw.[10][11]
-
This compound Administration: Prepare a stock solution of this compound in sterile saline. Administer CST-14 via the desired route (e.g., intraperitoneal, intrathecal, or intraplantar injection) at the specified dose and time points as per the experimental design.
-
Post-Induction Behavioral Testing: At various time points after CFA injection (e.g., 24, 48, and 72 hours, and then weekly), assess mechanical allodynia and thermal hyperalgesia in both the ipsilateral (injected) and contralateral paws.[10]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model mimics peripheral nerve injury-induced neuropathic pain.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Mice (e.g., C57BL/6)
-
Behavioral testing equipment
Procedure:
-
Baseline Behavioral Testing: Perform baseline behavioral assessments as described for the CFA model.
-
Surgical Procedure: Anesthetize the mouse. Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.[12] Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them.[13] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow. Close the muscle and skin layers with sutures.[12]
-
This compound Administration: Administer this compound according to the experimental design (e.g., daily or every other day, starting from a specific post-operative day).
-
Post-Surgical Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at regular intervals following surgery (e.g., on days 3, 7, 14, and 21) to monitor the development and modulation of neuropathic pain.[6]
Behavioral Assays
a) Von Frey Test for Mechanical Allodynia:
-
Place the mouse in a transparent plastic chamber on an elevated mesh floor and allow it to acclimate for at least 30 minutes.[7][8]
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[7]
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.[7]
-
The 50% withdrawal threshold is determined using the up-down method.
b) Hargreaves Test for Thermal Hyperalgesia:
-
Place the mouse in a glass-floored chamber and allow it to acclimate.
-
A movable infrared heat source is positioned under the glass floor, directly beneath the hind paw to be tested.[5]
-
The latency for the mouse to withdraw its paw from the heat source is recorded.[5] A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[5][14]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Cortistatin-14 in Pain Modulation
Caption: Cortistatin-14 signaling in pain modulation.
Experimental Workflow for In Vivo Pain Study
Caption: Workflow for a typical in vivo pain study.
Logical Relationship of Cortistatin-14's Analgesic Mechanism
Caption: Cortistatin-14's multifaceted analgesic mechanism.
References
- 1. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 3. Von Frey Test for Mechanical Allodynia [bio-protocol.org]
- 4. forum.painresearcher.net [forum.painresearcher.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 9. Intrathecal Injection of Newborn Mouse for Genome Editing and Drug Delivery [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Chronic constriction injury (CCI) of the sciatic nerve [bio-protocol.org]
- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Cortistatin-14 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant immunomodulatory and anti-inflammatory properties. Structurally similar to somatostatin (B550006), CST-14 exerts its effects through binding to all five somatostatin receptors (sst1-5), the growth hormone secretagogue receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2). Evidence suggests that CST-14 can suppress pro-inflammatory responses and promote a regulatory immune phenotype, making it a compound of interest for therapeutic development in autoimmune and inflammatory diseases.
Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells in a heterogeneous population. It is an indispensable tool for characterizing the effects of therapeutic compounds on the immune system. This document provides detailed protocols for the analysis of immune cells treated with Cortistatin-14 TFA using flow cytometry, including methods for immunophenotyping, analysis of activation markers, and intracellular cytokine staining.
Data Presentation
The following tables summarize the expected quantitative effects of Cortistatin-14 on various immune cell populations based on its known biological activities. These tables are intended to serve as a guide for data analysis and interpretation.
Table 1: Expected Effects of this compound on T Cell Subsets
| T Cell Subset | Marker Panel | Expected Effect of this compound |
| Helper T Cells | CD3+ CD4+ | No significant change in overall percentage |
| Cytotoxic T Cells | CD3+ CD8+ | No significant change in overall percentage |
| Regulatory T Cells (Tregs) | CD3+ CD4+ CD25+ FoxP3+ | Increase in percentage[1] |
Table 2: Expected Effects of this compound on T Cell Activation Markers
| Activation Marker | Cell Type | Expected Effect of this compound |
| CD25 (IL-2Rα) | CD4+ and CD8+ T Cells | Potential decrease in expression on activated non-regulatory T cells |
| CD69 | CD4+ and CD8+ T Cells | Potential decrease in expression on activated T cells |
Table 3: Expected Effects of this compound on Intracellular Cytokine Production
| Cytokine | Producing Cell Type | Expected Effect of this compound |
| IFN-γ | Th1 Cells, CD8+ T Cells | Decrease in percentage of positive cells[1] |
| IL-17 | Th17 Cells | Decrease in percentage of positive cells[1] |
| TNF-α | T Cells, Monocytes | Decrease in percentage of positive cells |
| IL-2 | T Cells | Decrease in percentage of positive cells[1] |
| IL-10 | Monocytes, Tregs | Increase in percentage of positive cells |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 40 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment of PBMCs with this compound
This protocol outlines the in vitro treatment of PBMCs with this compound prior to flow cytometry analysis.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for this compound reconstitution
-
Cell culture plates (96-well or other suitable format)
-
Optional: T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
Procedure:
-
Reconstitute the lyophilized this compound to a stock concentration of 1 mM in sterile, nuclease-free water. Aliquot and store at -80°C.
-
Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Prepare serial dilutions of this compound to achieve final concentrations ranging from 1 nM to 1 µM.
-
Add the desired concentrations of this compound to the cell cultures. Include a vehicle control (the solvent used to reconstitute the peptide).
-
If investigating the effect on activated cells, add a T cell stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the appropriate wells.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
Protocol 3: Flow Cytometry Staining for T Cell Subsets and Activation Markers
This protocol provides a method for staining surface markers on T cells.
Materials:
-
Treated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
Fc block (to prevent non-specific antibody binding)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and transfer to FACS tubes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing Fc block. Incubate for 10 minutes at 4°C.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Protocol 4: Intracellular Cytokine Staining
This protocol describes the staining of intracellular cytokines in T cells and monocytes.
Materials:
-
Treated PBMCs
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17, anti-TNF-α, anti-IL-10) and surface markers.
Procedure:
-
Four to six hours before the end of the cell culture incubation, add Brefeldin A and Monensin to the cell cultures to block cytokine secretion.
-
Harvest the cells and perform surface staining as described in Protocol 3.
-
After the final wash of the surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of Permeabilization/Wash buffer and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of Permeabilization/Wash buffer containing the pre-titrated intracellular cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by Cortistatin-14 in immune cells.
Caption: Cortistatin-14 signaling pathways in immune cells.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Cortistatin-14 tfa peptide aggregation issues and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with Cortistatin-14 TFA peptide aggregation. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary functions?
Cortistatin-14 is a neuropeptide with significant structural similarity to somatostatin-14. It is known to bind to all five somatostatin (B550006) receptors (SSTR1-5) and the ghrelin receptor. Its functions are diverse, including neuronal depression, sleep modulation, and anti-inflammatory effects. The trifluoroacetate (B77799) (TFA) salt is a common counterion used during the purification process of the synthetic peptide.
Q2: What is peptide aggregation, and why is it a concern for this compound?
Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. For this compound, aggregation can lead to a loss of biological activity, reduced solubility, and can interfere with experimental results. In therapeutic applications, aggregates can potentially induce an immunogenic response.
Q3: How should I properly store this compound to minimize aggregation?
Proper storage is crucial for maintaining the integrity of this compound.
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment, protected from light.
-
Reconstituted Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for reconstituting this compound?
The choice of solvent can significantly impact the solubility and stability of the peptide.
-
Initial Solubilization: For most applications, sterile, nuclease-free water is a suitable solvent. Some suppliers suggest that sonication may be necessary to achieve a clear solution, indicating that the peptide may have a tendency to be difficult to dissolve.[1]
-
Organic Solvents: For stock solutions, dimethyl sulfoxide (B87167) (DMSO) can be used. However, be aware that hygroscopic DMSO can negatively impact solubility.
Always refer to the manufacturer's specific instructions on the product datasheet for the recommended solvent and concentration.
Troubleshooting Guides
Problem 1: My this compound solution is cloudy or shows visible precipitates upon reconstitution.
Possible Causes and Solutions:
-
Incomplete Dissolution: The peptide may not be fully dissolved.
-
Solution: Gently vortex the solution. If cloudiness persists, sonicate the vial in a water bath for short intervals (10-20 seconds) until the solution becomes clear. Be cautious not to overheat the sample.[1]
-
-
Peptide Aggregation: The peptide may be aggregating in the chosen buffer.
-
Solution:
-
pH Adjustment: The net charge of the peptide is influenced by pH. Try dissolving the peptide in a buffer with a pH further away from its isoelectric point (pI). The pI of Cortistatin-14 is likely to be basic due to the presence of multiple lysine (B10760008) residues. Therefore, using a slightly acidic buffer (e.g., pH 4-6) may improve solubility.
-
Use of Chaotropic Agents: In some instances, low concentrations of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can help disaggregate the peptide. However, these are denaturing agents and may affect the peptide's biological activity. Use with caution and for analytical purposes primarily.
-
Excipients: Consider the addition of excipients known to reduce peptide aggregation, such as certain amino acids (e.g., arginine, glycine), sugars (e.g., mannitol, sucrose), or non-ionic surfactants (e.g., polysorbate 80). The optimal excipient and its concentration will need to be determined empirically.
-
-
-
Concentration is too high: You may be trying to dissolve the peptide at a concentration above its solubility limit in that specific solvent.
-
Solution: Try dissolving the peptide at a lower concentration. Refer to the manufacturer's datasheet for solubility information.
-
Problem 2: I am observing a loss of biological activity of my this compound over time.
Possible Causes and Solutions:
-
Aggregation: Soluble oligomers, which may not be visible, can form and are often non-functional.
-
Solution: Analyze the peptide solution for the presence of aggregates using techniques like Size-Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS). If aggregates are detected, refer to the solutions for "Problem 1" to optimize your handling and storage protocol to prevent their formation.
-
-
Chemical Degradation: The peptide may be degrading due to oxidation or hydrolysis, especially if not stored properly.
-
Solution:
-
Proper Storage: Ensure the peptide is stored as recommended (see FAQ 3).
-
Fresh Solutions: Always endeavor to use freshly prepared solutions for your experiments to minimize the impact of chemical degradation.
-
High-Quality Solvents: Use high-purity, sterile solvents for reconstitution.
-
-
Quantitative Data on Factors Influencing Peptide Aggregation
The following table summarizes general quantitative parameters that are known to influence peptide aggregation. These are starting points, and optimal conditions for this compound should be determined experimentally.
| Parameter | General Range/Value | Impact on Aggregation | Notes |
| Peptide Concentration | > 1 mg/mL | Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation. | Start with the lowest feasible concentration for your experiment. |
| pH | Near the isoelectric point (pI) | Peptides are least soluble and most prone to aggregation at their pI due to minimal net charge and electrostatic repulsion. | The pI of Cortistatin-14 is predicted to be basic. Using a buffer with a pH at least 2 units away from the pI is recommended. |
| Temperature | Elevated temperatures (> 37°C) | Increased temperature can promote hydrophobic interactions and increase the rate of aggregation. | Store solutions at recommended temperatures and avoid heat shock. |
| Ionic Strength | Variable | The effect of ionic strength is peptide-dependent. For some peptides, high ionic strength can screen charges and promote aggregation, while for others it can increase solubility. | Test a range of buffer ionic strengths (e.g., 50 mM to 150 mM NaCl) to find the optimal condition for this compound. |
| Agitation | Vigorous shaking or stirring | Mechanical stress can induce aggregation, particularly at air-water interfaces. | Handle peptide solutions gently. Avoid vigorous vortexing for extended periods. |
Experimental Protocols
Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Protocol:
-
Prepare a fresh solution of this compound in the desired buffer at the concentration to be tested.
-
In a 96-well plate, add the this compound solution to the wells.
-
Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
Include control wells containing only the buffer and ThT (blank).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a specific temperature (e.g., 37°C) with or without shaking, depending on the experimental design.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
SEC-HPLC separates molecules based on their size and is an excellent method for quantifying soluble aggregates.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for peptides (e.g., with a pore size of ~100-150 Å)
-
Mobile phase (e.g., 0.1% TFA in acetonitrile/water, or a phosphate buffer with salt)
-
This compound sample
Protocol:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the this compound sample in the mobile phase.
-
Inject a known concentration of the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Aggregates will elute earlier than the monomeric peptide. The area under each peak corresponds to the relative amount of each species.
-
Quantify the percentage of monomer, dimer, and higher-order aggregates.
Visualizations
Caption: Factors influencing this compound peptide aggregation.
Caption: A logical workflow for troubleshooting aggregation issues with this compound.
References
Overcoming poor solubility of Cortistatin-14 tfa in aqueous buffers
Welcome to the Technical Support Center for Cortistatin-14 TFA. We understand that researchers can face challenges with the solubility of synthetic peptides, and this guide is designed to provide clear, actionable solutions to ensure you can successfully prepare your this compound solutions for downstream experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS or sterile water?
A1: Several factors contribute to the poor solubility of this compound:
-
Amino Acid Composition: Cortistatin-14 is a 14-amino acid peptide with a mix of hydrophobic and charged residues. The hydrophobic amino acids can make it resistant to dissolving in purely aqueous solutions.[1]
-
TFA Counter-ions: The peptide is supplied as a trifluoroacetate (B77799) (TFA) salt, a result of the synthesis and purification process.[2][3] TFA binds to the positively charged residues of the peptide, which can influence its conformation and reduce solubility in aqueous buffers.[2] Dissolving the peptide in unbuffered water can also create an acidic solution, which may not be optimal for solubility.
-
Aggregation: Peptides, especially at higher concentrations, have a tendency to aggregate. This is often driven by hydrophobic interactions and can be difficult to reverse.[4]
Q2: What is the recommended first step for dissolving this compound?
A2: The most reliable method is to first use a small amount of a water-miscible organic solvent to get the peptide into solution before diluting with your aqueous buffer.[4][5] This is often called the "organic first" method.
-
Recommended Solvents: Dimethylformamide (DMF) is preferred for peptides like Cortistatin-14 that contain cysteine residues, as Dimethyl sulfoxide (B87167) (DMSO) can potentially oxidize the side chains.[4][6][7]
-
Procedure: Start by adding a minimal volume of DMF (e.g., 20-50 µL) to the lyophilized peptide. Once fully dissolved, slowly add your desired aqueous buffer (e.g., PBS) dropwise while gently vortexing until you reach the final desired concentration.[4]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution significantly impacts peptide solubility by altering the charge of its acidic and basic residues.[1] Cortistatin-14 has a net positive charge due to its arginine (Arg) and lysine (B10760008) (Lys) residues.
-
Acidic Conditions: In acidic solutions (pH < 7), these basic residues are protonated, increasing the overall positive charge and generally promoting solubility in aqueous environments.[4][5]
-
Basic Conditions: In basic solutions (pH > 7), the peptide may be less soluble. However, since Cortistatin-14 contains cysteine, alkaline conditions should be avoided as they can promote disulfide bond formation and oxidation.[8]
Q4: Can I use vortexing or sonication to aid dissolution?
A4: Yes, but with caution.
-
Vortexing: Gentle vortexing is recommended, especially when adding the aqueous buffer to the organic solvent stock.
-
Sonication: A brief period of sonication in a water bath can help break up aggregates and enhance solubility.[1][9] However, excessive sonication can generate heat, which may degrade the peptide. Always centrifuge the solution after sonication to pellet any undissolved material.[1]
Q5: The TFA in my peptide preparation is interfering with my cell-based assays. What can I do?
A5: TFA can be cytotoxic at certain concentrations and may interfere with biological assays.[2][3] If you suspect TFA interference, a salt exchange procedure is necessary. The most common method is to replace the TFA counter-ion with hydrochloride (HCl) or acetate. This typically involves dissolving the peptide in a solution containing the new acid (e.g., 100 mM HCl), followed by repeated lyophilization cycles.[4][10][11]
Troubleshooting Guide for Poor Solubility
If you are experiencing issues dissolving your this compound, follow this step-by-step guide. Always start by attempting to dissolve a small test amount of the peptide before using the entire stock.[1][7]
Step 1: Initial Preparation
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the peptide, which can reduce stability.[4][6]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[12]
Step 2: The "Organic First" Standard Protocol
This is the recommended starting point for Cortistatin-14.
-
Add a minimal volume of DMF (e.g., 20-50 µL) to the peptide.
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) drop-by-drop to the dissolved peptide solution while gently mixing.[4]
-
If the solution remains clear, continue adding the buffer to your final target concentration. If the solution becomes cloudy or precipitates form, you have exceeded the peptide's solubility limit in that specific buffer system.
Step 3: pH-Assisted Solubilization
If the standard protocol fails, adjusting the pH of the aqueous buffer may help.
-
Since Cortistatin-14 is a basic peptide, an acidic buffer may improve solubility.
-
Dissolve a new test amount of peptide in a minimal volume of DMF as described above.
-
Prepare a slightly acidic aqueous buffer, such as 10% acetic acid in sterile water.
-
Slowly add the acidic buffer to the DMF/peptide solution. If this works, you can then adjust the final pH as needed for your experiment, being careful not to cause precipitation.
Data Presentation: Recommended Solvents and Strategies
| Method | Solvent/Buffer | Best For | Key Considerations |
| Standard Protocol | 1. DMF (minimal volume)2. Aqueous Buffer (e.g., PBS, pH 7.4) | Initial attempts for all applications. | DMF is recommended over DMSO for Cys-containing peptides to avoid oxidation.[4][7] The final organic solvent concentration should ideally be kept low (<1%) for cell-based assays.[4] |
| pH-Assisted | 1. DMF (minimal volume)2. Acidic Buffer (e.g., 10% Acetic Acid) | Peptides that fail to dissolve in neutral buffers. | Useful for basic peptides like Cortistatin-14.[5] TFA is an acid, so adding more may not always be beneficial.[7] |
| Last Resort | Denaturing Agents (e.g., 6M Guanidine HCl, 8M Urea) | Severely aggregated or insoluble peptides. | These agents will denature the peptide and are incompatible with most biological assays. Use only if the peptide will be used in denaturing conditions (e.g., SDS-PAGE).[4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
-
Calculate Required Volume: The molecular weight of Cortistatin-14 is approximately 1721.03 g/mol . For 1 mg of peptide, the volume of solvent needed for a 1 mM stock is calculated as follows:Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)Volume (µL) = (0.001 g / 1721.03 g/mol ) / 0.001 mol/L * 1,000,000 µL/L ≈ 581 µL.
-
Initial Dissolution: Add 50 µL of high-purity DMF to the vial containing 1 mg of lyophilized this compound.
-
Mix: Vortex gently for 10-20 seconds until the peptide is fully dissolved and the solution is clear.
-
Dilution: Slowly add 531 µL of sterile PBS (pH 7.4) dropwise to the DMF solution while gently vortexing.
-
Final Check: Inspect the solution for any signs of precipitation. If it remains clear, the 1 mM stock is ready.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. biocat.com [biocat.com]
- 8. biobasic.com [biobasic.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Cortistatin-14 tfa stability in different experimental media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortistatin-14 trifluoroacetate (B77799) (TFA). The information addresses common issues related to the stability of this neuropeptide in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cortistatin-14 TFA in experimental media?
Cortistatin-14 is a cyclic neuropeptide that is known to have limited stability in biological fluids. It has a reported short half-life of approximately 2 minutes in plasma due to rapid degradation by endopeptidases[1]. This inherent instability can be a significant factor in experimental variability. Therefore, it is crucial to handle the peptide appropriately and consider its stability in the design of your experiments.
Q2: What are the main factors that can affect the stability of this compound in my experiments?
Several factors can influence the stability of this compound in your experimental setup:
-
Enzymatic Degradation: The primary cause of Cortistatin-14 degradation in biological media (e.g., cell culture media containing serum, plasma) is enzymatic activity. Peptidases and proteases present in these media can cleave the peptide, rendering it inactive.
-
pH of the Medium: The pH of your experimental buffer or medium can affect the stability of the peptide. While specific data for Cortistatin-14 is limited, peptide stability is generally pH-dependent. It is advisable to maintain a physiological pH (around 7.2-7.4) for most cell-based assays[2].
-
Temperature: Higher temperatures can accelerate the degradation of peptides[3]. For short-term storage of stock solutions, it is recommended to keep them at -20°C or -80°C. During experiments, it is important to minimize the time the peptide is kept at room temperature or 37°C.
-
Presence of TFA Counterion: The trifluoroacetate (TFA) counterion, a remnant from peptide synthesis and purification, can sometimes influence the biological activity and physicochemical properties of the peptide. In some cases, TFA has been reported to affect cell proliferation and other cellular assays. For sensitive applications, consider exchanging the TFA for a more biocompatible counterion like acetate (B1210297) or hydrochloride.
Q3: How should I store my this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of your this compound:
-
Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability.
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the stock solution in various solvents will vary, so it is best to consult the manufacturer's recommendations.
Q4: Can I expect this compound to be stable in serum-free cell culture medium?
While serum is a major source of proteases, some cell types can secrete their own proteases into the culture medium. Therefore, even in serum-free conditions, the stability of this compound may be compromised over time. It is recommended to determine the stability of the peptide in your specific serum-free medium and cell culture conditions.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected biological activity of this compound.
Possible Cause 1: Degradation of the peptide in the experimental medium.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the incubation time of your experiment to the shortest duration possible that still allows for the observation of the desired biological effect.
-
Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your experimental medium. However, be cautious as these inhibitors may interfere with your assay. Run appropriate controls to test for any off-target effects of the inhibitors themselves.
-
Perform a Stability Test: Conduct a preliminary experiment to determine the half-life of this compound in your specific experimental medium. This can be done by incubating the peptide in the medium for different durations, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact peptide remaining.
-
Possible Cause 2: Suboptimal storage or handling of the peptide.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the lyophilized powder and stock solutions have been stored at the recommended temperatures.
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
-
Possible Cause 3: Interference from the TFA counterion.
-
Troubleshooting Steps:
-
Perform a Counterion Exchange: If you suspect TFA is interfering with your assay, you can perform a counterion exchange to replace TFA with hydrochloride or acetate. Several commercial kits and protocols are available for this purpose.
-
Run a TFA Control: Include a control group in your experiment where you add TFA alone (at a concentration equivalent to that present in your peptide solution) to assess its direct effect on your cells or assay system.
-
Quantitative Data on Cortistatin-14 Stability
Quantitative data on the stability of this compound in various experimental media is not extensively available in the literature. The most cited stability information is its short half-life in plasma.
| Medium | Condition | Half-life | Reference |
| Plasma | In vivo / In vitro | ~ 2 minutes | [1] |
| Serum-supplemented DMEM | 37°C | Unstable (qualitative) | [1] |
Note: The stability in serum-supplemented media is expected to be low due to high enzymatic activity. Researchers should empirically determine the stability in their specific experimental system.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in a specific experimental medium.
1. Materials:
-
This compound
-
Experimental medium of interest (e.g., PBS, DMEM, RPMI-1640)
-
HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Add a known amount of the this compound stock solution to your experimental medium to achieve the desired final concentration.
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the sample.
-
-
Sample Quenching: Immediately stop any potential enzymatic degradation by adding a quenching solution (e.g., an equal volume of 1% TFA in acetonitrile) to the collected aliquot. This will precipitate proteins and inactivate enzymes.
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient of water/acetonitrile containing 0.1% TFA to elute the peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time (determined by injecting a fresh standard).
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the amount at time 0.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life.
-
Visualizations
Caption: Overview of Cortistatin-14 signaling pathways and its diverse biological effects mediated through various receptors.
References
Technical Support Center: Troubleshooting Inconsistent Results with Cortistatin-14 TFA Experiments
Welcome to the technical support center for Cortistatin-14 (CST-14) TFA experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for obtaining consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Cortistatin-14 TFA, and why is the TFA salt form a concern?
Cortistatin-14 is a neuropeptide with significant structural and functional similarities to somatostatin-14. It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the use of trifluoroacetic acid during peptide synthesis and purification. While common, residual TFA can be a source of experimental inconsistency. It can be cytotoxic even at low concentrations, alter the peptide's conformation and solubility, and interfere with biological assays by lowering the pH of the experimental medium.[1] For sensitive applications like cell-based assays, it is often recommended to use Cortistatin-14 with a different counter-ion, such as hydrochloride (HCl) or acetate (B1210297).
Q2: My cell viability assays with this compound are showing inconsistent results, including increased cell death. What could be the cause?
Inconsistent results in cell viability assays are a common issue when using peptides with TFA salts. Residual TFA is known to be cytotoxic and can inhibit cell proliferation in a dose-dependent manner.[1] This effect can mask the true biological activity of Cortistatin-14. It is crucial to differentiate between the effects of the peptide and the TFA counter-ion.
Q3: How can I be sure that the observed effects in my experiments are from Cortistatin-14 and not the TFA?
To confirm that the biological effects are due to Cortistatin-14, it is essential to run proper controls. A "TFA only" control, using a TFA salt solution at the same concentration as in your peptide stock, should be included in your experiments. This will help you assess the impact of the counter-ion on your specific cell line or assay system. If significant effects are observed with the TFA control, it is advisable to switch to a different salt form of Cortistatin-14, such as acetate or HCl.
Q4: What is the best way to dissolve and store this compound?
For optimal solubility and stability, this compound should be dissolved in sterile, distilled water. One supplier suggests it is soluble up to 0.70 mg/ml in water.[2] For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, the solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] A stock solution stored at -20°C should be used within a month, while at -80°C it can be stable for up to six months.[3]
Troubleshooting Guides
Issue: High Variability in Cell Proliferation Assays
Possible Cause: Residual TFA in the Cortistatin-14 sample is causing cytotoxicity, leading to inconsistent inhibition of cell growth that can be mistaken for the peptide's effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell proliferation assays.
Issue: Low or No Biological Activity of Cortistatin-14
Possible Cause: The peptide may have degraded due to improper storage or handling, or the pH of the assay buffer may be suboptimal due to the acidic nature of TFA.
Troubleshooting Steps:
-
Verify Peptide Integrity: Check the expiration date and storage conditions of your Cortistatin-14 stock. If possible, verify the peptide's integrity using mass spectrometry.
-
pH Adjustment: Measure the pH of your final assay solution after adding the this compound stock. If the pH has shifted, adjust it to the optimal range for your assay.
-
Use a Fresh Stock: Prepare a fresh stock solution from lyophilized powder.
-
Consider a Different Salt Form: If the issue persists, consider using an acetate or HCl salt of Cortistatin-14 to rule out TFA-related interference.
Quantitative Data Summary
The presence of different counter-ions can affect the physicochemical properties and biological activity of peptides. Below is a summary of expected differences between TFA, HCl, and acetate salts of peptides.
| Property | TFA Salt | HCl Salt | Acetate Salt |
| Purity | High purity achievable with RP-HPLC. | High purity. | High purity. |
| Solubility | Generally good in water and aqueous buffers. | Generally good in water and aqueous buffers. | May have slightly lower solubility in some cases. |
| Stability | Can be less stable in solution over time compared to HCl salts. | Generally considered more stable in solution. | Stability can be sequence-dependent. |
| Cytotoxicity | Can be cytotoxic at concentrations as low as 10 nM.[1] | Significantly less cytotoxic than TFA salts.[4] | Generally considered biocompatible and less toxic than TFA. |
| Biological Activity | May show reduced or altered activity due to TFA interference.[1] | Often shows more consistent and reliable biological activity.[4] | Preferred for in vivo and cell-based assays due to biocompatibility. |
Experimental Protocols
Protocol for TFA Removal from Cortistatin-14
This protocol describes a common method to exchange trifluoroacetate counter-ions with chloride ions.
Materials:
-
Lyophilized Cortistatin-14 (TFA salt)
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in Milli-Q water at a concentration of 1-2 mg/mL.
-
Add the 100 mM HCl solution to the peptide solution to a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1-2 minutes.
-
Flash-freeze the solution in liquid nitrogen or in a freezer at -80°C.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat steps 1-5 at least two more times to ensure complete removal of TFA.
-
After the final lyophilization, reconstitute the Cortistatin-14 HCl in the desired buffer for your experiment.
Protocol for a Cortistatin-14 Receptor Binding Assay
This protocol is adapted for a competitive binding assay using CHO-K1 cells expressing the human somatostatin (B550006) receptor 2 (sst2).
Materials:
-
CHO-K1 cells stably expressing human sst2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EGTA, 5 mM MgCl₂, and a protease inhibitor cocktail (e.g., leupeptin, pepstatin, bacitracin).[5]
-
Radiolabeled ligand (e.g., ¹²⁵I-Tyr¹¹-Somatostatin-14)
-
Unlabeled Cortistatin-14 (TFA-free)
-
96-well microplates
Procedure:
-
Prepare membranes from CHO-K1-sst2 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radiolabeled ligand at a fixed concentration (e.g., at its Kd), and 50 µL of unlabeled Cortistatin-14 at various concentrations.
-
Add 50 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the IC₅₀ value of Cortistatin-14 by non-linear regression analysis of the competition binding data.
Protocol for a Cortistatin-14 Functional Assay (cAMP Measurement)
This protocol describes how to measure the effect of Cortistatin-14 on intracellular cyclic AMP (cAMP) levels in HEK293 cells.
Materials:
-
HEK293 cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Cortistatin-14 (TFA-free)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Seed HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of Cortistatin-14 for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Determine the EC₅₀ value of Cortistatin-14 for the inhibition of forskolin-stimulated cAMP production.
Signaling Pathway and Experimental Workflow Diagrams
Cortistatin-14 Signaling Pathway
Cortistatin-14 primarily signals through G-protein coupled receptors (GPCRs), including somatostatin receptors (sst1-5) and the ghrelin receptor (GHSR1a). Binding to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This in turn modulates the activity of Protein Kinase A (PKA), which can affect downstream targets such as the transcription factor CREB (cAMP response element-binding protein).[][7][8]
Caption: Cortistatin-14 signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting in vitro experiments with Cortistatin-14.
Caption: General experimental workflow for Cortistatin-14 in vitro assays.
References
- 1. genscript.com [genscript.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of the TFA Counterion on Cortistatin-14 Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cortistatin-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the trifluoroacetic acid (TFA) counterion commonly present in commercially available synthetic Cortistatin-14.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my Cortistatin-14 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during solid-phase peptide synthesis (SPPS) for cleaving the newly synthesized peptide from the solid resin support and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6] While most of the free TFA is removed during the final lyophilization (freeze-drying) process, it often remains as a counterion, electrostatically bound to positively charged amino acid residues (like Lysine) within the Cortistatin-14 sequence.[6] Therefore, synthetic peptides like Cortistatin-14 are typically supplied as a TFA salt.
Q2: How can the TFA counterion potentially affect my experiments with Cortistatin-14?
A2: The TFA counterion can influence your experimental results in several ways:
-
Alteration of Biological Activity: TFA itself can have biological effects. Studies on other peptides have shown that the TFA salt form can exhibit different biological activity compared to other salt forms like acetate (B1210297) or hydrochloride (HCl).[1][2][4] This could manifest as a decrease or, in some cases, an increase in the observed potency of Cortistatin-14.
-
Cell Viability and Proliferation: TFA can be cytotoxic or can affect cell proliferation rates, which can confound results in cell-based assays.[1][4][7] For example, TFA has been reported to inhibit the proliferation of osteoblasts and chondrocytes at nanomolar concentrations.[1][4]
-
Physicochemical Properties: The TFA counterion can affect the solubility, stability, and secondary structure of peptides.[2][6]
-
Assay Interference: As a strong acid, TFA can lower the pH of your assay buffer if not adequately buffered, potentially affecting enzyme activity or receptor-ligand interactions.[1] It can also interfere with certain analytical techniques, such as infrared spectroscopy.[2]
Q3: Are there any FDA-approved peptide drugs that use a TFA salt?
A3: Yes, there are a few FDA-approved peptide drugs on the market as TFA salts, such as bivalirudin (B194457) and corticorelin, which have been used without major issues related to the counterion.[8] However, for research purposes where sensitive biological assays are employed, the potential for TFA interference should be carefully considered.[8]
Q4: Should I switch to a different salt form of Cortistatin-14?
A4: If you observe unexpected or inconsistent results, or if your assay is particularly sensitive, considering a different salt form like acetate or HCl may be beneficial.[6][8] Acetate salts are a common choice for biological studies.[8] However, this requires an additional counterion exchange step, which can lead to some loss of peptide material.[6]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of Cortistatin-14 in cell-based assays.
-
Possible Cause: The TFA counterion may be exerting a cytotoxic or anti-proliferative effect on your cells, masking the true activity of Cortistatin-14.[1][4]
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a control experiment where you treat your cells with TFA alone at the same concentration present in your Cortistatin-14 treatment group. This will help you determine the baseline effect of the counterion on your cells.
-
Perform a Dose-Response Curve for TFA: To understand the sensitivity of your specific cell line to TFA, perform a dose-response experiment with a range of TFA concentrations.
-
Consider Counterion Exchange: If TFA is found to be problematic, perform a counterion exchange to replace TFA with a more biocompatible counterion like acetate or HCl.[6][9]
-
Source an Alternative Salt Form: If available, purchase Cortistatin-14 as an acetate or HCl salt for comparison.
-
Problem 2: Poor reproducibility of experimental results between different batches of Cortistatin-14.
-
Possible Cause: The amount of residual TFA can vary between different synthesis batches, leading to variability in the biological response.[7]
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, have the TFA content of your peptide batches quantified. This can often be done by the supplier or through specialized analytical services.
-
Normalize Peptide Concentration: When comparing batches, ensure you are comparing equivalent molar amounts of the active peptide, not just the total weight of the lyophilized powder which includes the counterion.
-
Implement Counterion Exchange: For critical experiments, performing a counterion exchange on all batches will ensure consistency.
-
Data on the Impact of TFA on Peptide Biological Activity
As no direct comparative data for Cortistatin-14 is available, the following table summarizes findings from studies on other peptides to illustrate the potential impact of the TFA counterion.
| Peptide | Assay | Salt Form | Observation | Reference |
| Amylin | Osteoblast Proliferation | TFA Salt | No proliferative effect observed. | [1][4] |
| HCl Salt | Significant increase in cell number. | [1][4] | ||
| Calcitonin | Osteoblast Proliferation | TFA Salt | Anti-proliferative effect observed. | [1][4] |
| HCl Salt | Proliferative effect observed. | [1][4] | ||
| Pexiganan | Hemolytic Activity | Acetate Salt | Higher hemolysis observed. | [2] |
| TFA Salt | Lower hemolysis compared to acetate. | [2] | ||
| HCl Salt | Lower hemolysis compared to acetate. | [2] | ||
| CAMEL | Antistaphylococcal Activity & Cytotoxicity | HCl Salt | Highest selectivity index. | [2] |
| Acetate Salt | Lower selectivity index. | [2] | ||
| TFA Salt | Intermediate selectivity index. | [2] |
Experimental Protocols
Counterion Exchange Protocol (TFA to HCl)
This protocol is a general guideline for exchanging the TFA counterion for hydrochloride.
Materials:
-
Cortistatin-14 TFA salt
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in distilled water to a concentration of approximately 1 mg/mL.[6]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[6]
-
Allow the solution to stand at room temperature for a few minutes.[9]
-
Flash-freeze the solution using liquid nitrogen or a -80°C freezer.[6][9]
-
Lyophilize the frozen sample until all the solvent is removed.
-
To ensure complete exchange, repeat the process of dissolving in dilute HCl, freezing, and lyophilizing 2-3 more times.[6]
In Vitro Anti-Inflammatory Activity Assay in Macrophages
This protocol is a general method to assess the anti-inflammatory effects of Cortistatin-14.
Materials:
-
RAW 264.7 or primary macrophages
-
Lipopolysaccharide (LPS)
-
Cortistatin-14 (TFA or other salt form)
-
Cell culture medium (e.g., DMEM)
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cortistatin-14 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10 using specific ELISA kits.
-
A significant decrease in TNF-α and/or an increase in IL-10 in the presence of Cortistatin-14 indicates anti-inflammatory activity.
Receptor Binding Assay (Competitive)
This is a generalized protocol for a competitive binding assay to determine the affinity of Cortistatin-14 for its receptors (e.g., somatostatin (B550006) receptor subtype 2, sst2).
Materials:
-
Cell membranes from cells expressing the receptor of interest (e.g., sst2)
-
Radiolabeled ligand (e.g., [125I]-Somatostatin-14)
-
Unlabeled Cortistatin-14
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled Cortistatin-14.
-
Incubate at room temperature for a defined period to reach binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of Cortistatin-14 that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and a typical experimental workflow for investigating the impact of the TFA counterion.
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. peptide.com [peptide.com]
Validating Cortistatin-14 tfa purity and integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortistatin-14 trifluoroacetate (B77799) (TFA).
Frequently Asked Questions (FAQs)
1. What is the expected purity of Cortistatin-14 TFA?
Commercially available this compound typically has a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC)[1][2][3][4]. Always refer to the certificate of analysis provided by the supplier for batch-specific purity information.
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in its lyophilized form[1][2][3]. Once reconstituted, it is recommended to make aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.
3. How should I reconstitute this compound?
This compound is soluble in water[1][2]. For a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water to a concentration of 0.7 to 1 mg/mL[1][2]. If solubility issues arise, gentle vortexing or sonication may be used. It is advisable to prepare fresh solutions and use them promptly[5].
4. What is the molecular weight of this compound?
The molecular weight of the Cortistatin-14 peptide is approximately 1721.03 g/mol [1][3]. The presence of trifluoroacetic acid (TFA) as a counter-ion will increase the overall formula weight. The exact mass will be specified on the product's datasheet.
5. What are the known biological targets of Cortistatin-14?
Cortistatin-14 is known to bind to all five somatostatin (B550006) receptors (sst1-sst5), the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][3][5][6].
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| No peak or very low peak intensity | - Sample degradation: The peptide may have degraded due to improper storage or handling. - Poor solubility: The peptide may not be fully dissolved in the injection solvent. - Adsorption: The peptide may be adsorbing to vials or tubing. - Incorrect detection wavelength: The UV detector is not set to an appropriate wavelength for peptide bond detection (typically 210-220 nm). | - Ensure proper storage at -20°C and minimize freeze-thaw cycles. - Use a mobile phase-like solvent for injection; sonicate briefly if necessary. - Use low-adsorption vials and tubing. - Set the detector to 214 nm or 220 nm for optimal peptide detection. |
| Unexpected peaks ("ghost peaks") | - Contamination: Impurities in the mobile phase, injection solvent, or from the HPLC system itself. - Carryover: Residual sample from a previous injection. - Air bubbles: Degassing of the mobile phase may be incomplete. | - Use high-purity solvents and freshly prepared mobile phases. - Run a blank gradient (injection of solvent only) to identify system-related peaks[7]. - Implement a robust needle wash protocol between injections. - Ensure mobile phases are properly degassed. |
| Peak tailing | - Column overload: Injecting too much sample. - Secondary interactions: Interaction of the basic peptide with acidic silanol (B1196071) groups on the column packing. - Column degradation: The column may be nearing the end of its lifespan. | - Reduce the amount of sample injected. - Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%) to minimize secondary interactions. - Replace the column. |
| Peak fronting | - Sample solvent stronger than mobile phase: The solvent used to dissolve the sample is stronger than the initial mobile phase conditions. - Sample overload: Injecting a high concentration of the peptide. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Dilute the sample before injection. |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Suggested Solution |
| Low signal intensity (ion suppression) | - Presence of TFA: Trifluoroacetic acid is a strong ion-pairing agent that can suppress the MS signal[8]. - High salt concentration: Non-volatile salts in the sample can interfere with ionization. | - If possible, replace TFA in the mobile phase with a more MS-friendly ion-pairing agent like 0.1% formic acid[8]. - Desalt the sample using a C18 ZipTip or similar solid-phase extraction method before MS analysis[9]. |
| Unexpected mass signals | - Adduct formation: The peptide may form adducts with cations like sodium (+22 Da), potassium (+38 Da), or with TFA (+114 Da). - Contaminants: Common contaminants like polyethylene (B3416737) glycol (PEG) can appear as a series of peaks separated by 44 Da. | - Review the mass spectrum for expected adducts. - Use high-purity solvents and avoid plasticware that can leach contaminants. Clean the MS system if PEG contamination is suspected[9]. |
| No peptide signal | - Sample loss during preparation: The peptide may have been lost during desalting or other sample preparation steps. - Instrument not calibrated: The mass spectrometer may require calibration. | - Ensure the sample is acidified (pH < 3) with formic or trifluoroacetic acid before desalting to ensure binding to the C18 resin[9]. - Calibrate the instrument using a known standard. |
Experimental Protocols
HPLC Purity Analysis
This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Reconstitute this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Cortistatin-14 as the percentage of the main peak area relative to the total area of all peaks.
-
Mass Spectrometry Integrity Analysis
This protocol outlines a general procedure for confirming the molecular weight of Cortistatin-14 using LC-MS.
Materials:
-
This compound
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
C18 reversed-phase column suitable for LC-MS
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in acetonitrile
-
-
Sample Preparation:
-
Reconstitute this compound in Mobile Phase A to a concentration of 0.1 mg/mL.
-
-
LC-MS Conditions:
-
Use a similar gradient as described in the HPLC protocol, adjusting the flow rate for the specific column dimensions.
-
MS Settings (Positive Ion Mode):
-
Scan Range: m/z 300-2000
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120°C
-
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide.
-
Compare the observed mass to the theoretical mass of Cortistatin-14.
-
Look for common adducts.
-
NMR Structural Integrity Analysis
This protocol describes a general approach for 1D ¹H NMR analysis to confirm the presence of the peptide and check for major structural impurities.
Materials:
-
This compound
-
Deuterated water (D₂O) or a suitable deuterated solvent
Procedure:
-
Sample Preparation:
-
Dissolve ~1-5 mg of this compound in 0.5 mL of D₂O.
-
-
NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use water suppression techniques if necessary.
-
-
Data Analysis:
-
Analyze the spectrum for characteristic peptide resonances, such as those in the amide (δ 7-9 ppm), aromatic (δ 6.5-8 ppm), and aliphatic (δ 0.5-4.5 ppm) regions.
-
The presence of a complex pattern of peaks in these regions is indicative of a peptide structure. Significant unexpected peaks may suggest impurities.
-
Quantitative Data Summary
| Parameter | Typical Value | Analytical Method |
| Purity | ≥95% | HPLC |
| Molecular Weight (peptide) | ~1721.03 Da | Mass Spectrometry |
| Solubility in Water | 0.7 - 1.0 mg/mL | Visual Inspection |
| Common MS Adducts | +22 Da (Na⁺), +38 Da (K⁺) | Mass Spectrometry |
Visualizations
Caption: Workflow for validating this compound purity and integrity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. Cortistatin-14 ≥97% (HPLC) | 186901-48-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Best practices for long-term storage of Cortistatin-14 tfa solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage and handling of Cortistatin-14 trifluoroacetate (B77799) (TFA) solutions. Adherence to these guidelines is critical for ensuring the stability, activity, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized Cortistatin-14 TFA powder?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1][2] When stored under these conditions, the peptide can be stable for extended periods.
Q2: How should I prepare a stock solution of this compound?
It is recommended to first allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[3] For initial reconstitution, sterile, purified water is a suitable solvent.[4] If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution with your aqueous buffer. For in vivo studies, PBS can be used as a solvent.
Q3: What is the recommended storage condition for this compound solutions?
Once reconstituted, it is crucial to store this compound solutions at low temperatures to minimize degradation. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is the preferred temperature.[1][5] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before freezing.[2]
Q4: Can I store this compound solutions at 4°C?
Long-term storage of peptide solutions at 4°C is not recommended due to the increased risk of degradation and microbial contamination. If temporary storage at 4°C is necessary, it should be for no longer than a few days.
Q5: What is the stability of Cortistatin-14 in biological fluids?
Cortistatin-14 has a very short half-life in plasma, estimated to be approximately 2 minutes.[6][7] This rapid degradation is due to the presence of endopeptidases in biological fluids. This is a critical factor to consider when designing and interpreting in vivo experiments.
Q6: What is the impact of the TFA counterion on my experiments?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and remains as a counterion in the final product. While generally not problematic for many applications, TFA can influence the peptide's secondary structure and may have biological effects in some sensitive assays. If TFA interference is a concern, methods for its removal are available.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Peptide Activity | 1. Improper storage of the solution (e.g., at 4°C or room temperature). 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation in biological media during the experiment. | 1. Ensure solutions are stored at -80°C for long-term storage and aliquot to minimize freeze-thaw cycles. 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. For in vivo or cell culture experiments, consider the short half-life of Cortistatin-14 and design experiments accordingly (e.g., more frequent administration). |
| Precipitation of the Peptide Solution | 1. The peptide concentration is too high for the chosen solvent. 2. The pH of the solution is at the isoelectric point of the peptide. | 1. Try dissolving the peptide at a lower concentration. 2. If using a buffer, ensure the pH is sufficiently different from the peptide's isoelectric point. Sonication may also aid in dissolution. |
| Inconsistent Experimental Results | 1. Inaccurate initial weighing of the lyophilized powder due to moisture absorption. 2. Degradation of the stock solution over time. | 1. Always allow the peptide vial to warm to room temperature in a desiccator before opening and weighing. 2. Use a freshly thawed aliquot for each experiment to ensure consistent peptide concentration and activity. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound solutions based on available manufacturer data.
| Storage Condition | Duration | Solvent |
| -20°C | Up to 1 month | Water, PBS, or other appropriate buffers |
| -80°C | Up to 6 months | Water, PBS, or other appropriate buffers |
Note: This data is for guidance only. For critical applications, it is recommended to perform in-house stability studies.
Experimental Protocols
Protocol for Assessing this compound Solution Stability by HPLC
This protocol provides a general method for determining the stability of this compound in a specific solvent over time.
1. Materials:
- This compound
- High-purity solvent (e.g., sterile water, PBS, DMSO)
- HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Low-protein binding microcentrifuge tubes
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
- Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial purity profile.
- Aliquot the remaining stock solution into multiple tubes and store them under the desired conditions (e.g., -20°C and -80°C).
- At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
- Analyze the thawed aliquot by HPLC using the same method as the initial analysis.
- Compare the peak area of the intact Cortistatin-14 at each time point to the initial peak area to determine the percentage of degradation.
3. HPLC Method:
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: A gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5-95% B over 30 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 220 nm or 280 nm
Visualizations
Caption: Workflow for assessing this compound solution stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Critical Appraisal of Quantitative Studies of Protein Degradation in the Framework of Cellular Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (186901-48-4 free base) | TargetMol [targetmol.com]
- 5. This compound | MRGPRX2 agonist | Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected physiological responses to Cortistatin-14 tfa
Welcome to the technical support center for Cortistatin-14 trifluoroacetate (B77799) (CST-14 tfa). This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected physiological responses during experiments with CST-14 tfa.
Frequently Asked Questions (FAQs)
Q1: What is Cortistatin-14 (CST-14) and how does it fundamentally differ from Somatostatin-14 (SST-14)?
Cortistatin-14 is a neuropeptide that shares significant structural and functional similarities with Somatostatin-14 (SST-14)[1]. Both are cyclic peptides, and CST-14 shares 11 of the 14 amino acids found in SST-14[1][2]. While both peptides bind to all five somatostatin (B550006) receptors (SSTRs), CST-14 possesses distinct physiological functions. These unique properties include inducing slow-wave sleep, reducing locomotor activity, and activating certain cation-selective currents that do not respond to somatostatin[2]. These differences are attributed to CST-14's ability to bind to other receptors not recognized by SST-14[1][3].
Q2: What are all the known receptors for CST-14?
CST-14 has a broader receptor binding profile than SST-14. It is known to be an agonist for:
-
Somatostatin Receptors (SSTRs): Binds with high potency to all five subtypes (sst1-sst5)[1].
-
Ghrelin Receptor (GHSR1a): CST-14, unlike SST-14, is an agonist for the growth hormone secretagogue receptor, also known as the ghrelin receptor[4].
-
Mas-Related G-Protein Coupled Receptor X2 (MrgX2): CST-14 is a potent agonist of MrgX2, which is expressed in mast cells and dorsal root ganglia.
-
GABA-A Receptors: Some evidence suggests CST-14's effects may be mediated through interactions with the GABAergic system[5].
Q3: The product is "Cortistatin-14 tfa". What is TFA and can it impact experimental results?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in purification by reverse-phase HPLC[6]. As a result, the final lyophilized peptide is often a trifluoroacetate (TFA) salt, where TFA anions are bound to positively charged groups on the peptide[6]. It is crucial to consider that TFA itself can have biological effects, including toxicity or suppression of cell proliferation at certain concentrations. If you observe unexpected cytotoxicity or results that are difficult to reproduce, the presence of TFA as a counter-ion is a potential confounding factor that may need to be addressed by exchanging it for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride[6].
Troubleshooting Guide
Problem: My experimental results are inconsistent across different batches of CST-14 tfa.
-
Possible Cause 1: Peptide Purity and Integrity. Purity can vary between batches. Ensure you have the certificate of analysis for each lot and that the purity meets the requirements of your assay (typically ≥95%).
-
Possible Cause 2: Counter-ion Variability. The amount of TFA salt can differ between batches, potentially altering the peptide's net weight and biological activity.
-
Solution:
-
Always purchase from a reputable supplier and request the certificate of analysis.
-
If high reproducibility is critical, consider performing a counter-ion exchange to a hydrochloride or acetate salt for all batches.
-
Ensure accurate peptide quantification, preferably by amino acid analysis, rather than relying solely on weight.
-
Problem: I'm observing physiological effects that are not characteristic of Somatostatin receptor activation (e.g., effects on appetite, mast cell degranulation).
-
Possible Cause: Activation of Non-SSTR Receptors. These effects are likely due to CST-14's agonist activity at other receptors.
-
Solution:
-
Ghrelin-like effects: If you observe effects on growth hormone release or metabolism, consider that CST-14 binds to the ghrelin receptor (GHSR1a)[4]. You can use a GHSR1a antagonist, such as [D-Lys3]-GHRP-6, to block these specific effects and confirm the pathway[5].
-
Inflammatory or Nociceptive effects: If you observe localized inflammation, itching, or unexpected immune cell activation, this may be mediated by the MrgX2 receptor, particularly on mast cells[7].
-
Neuronal Inhibition/Depression: Effects on neuronal activity, particularly antidepressant-like or anticonvulsant actions, may involve SSTRs (sst2 and sst3) and potentially the GABAergic system[1][5][8].
-
Problem: I expected a purely anti-inflammatory effect, but my results are ambiguous.
-
Possible Cause 1: Model-Specific Receptor Expression. The net effect of CST-14 depends on the relative expression of its various receptors (SSTRs, GHSR1a, MrgX2) in your specific cell type or tissue model. While CST-14 shows potent systemic anti-inflammatory effects in models of sepsis and arthritis[9][10], its activation of MrgX2 on mast cells could potentially trigger localized pro-inflammatory responses.
-
Possible Cause 2: Dose-dependency. As with many signaling molecules, the dose of CST-14 can determine the outcome. A high, non-physiological dose might trigger off-target effects or receptor desensitization.
-
Solution:
-
Perform a thorough dose-response curve to identify the optimal concentration.
-
Characterize the expression levels of SSTRs, GHSR1a, and MrgX2 in your experimental model.
-
Use selective antagonists for each receptor class to dissect which pathway is responsible for the observed effect.
-
Quantitative Data: Receptor Binding Profile
The following table summarizes the known binding affinities and potencies of CST-14 for its primary receptors.
| Receptor Target | Parameter | Value (nM) | Species | Notes |
| sst₁ | IC₅₀ | 5 | Human | |
| sst₂ | IC₅₀ | 0.09 | Human | Highest affinity among SSTRs. |
| sst₃ | IC₅₀ | 0.3 | Human | |
| sst₄ | IC₅₀ | 0.2 | Human | |
| sst₅ | IC₅₀ | 0.3 | Human | |
| MrgX2 | EC₅₀ | 25 | Human | Potent agonist activity. |
| GHSR1a | Binding | Yes | Human | Binds to the GH secretagogue receptor[4]. |
Visualizing CST-14 Mechanisms
Caption: Major signaling pathways activated by Cortistatin-14.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cortistatin-14 mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Properties of Cortistatin-14 and Somatostatin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant effects of Cortistatin-14 and Somatostatin (B550006), supported by experimental data and detailed methodologies.
Cortistatin-14 (CST-14) and Somatostatin-14 (SRIF-14) are structurally and functionally related neuropeptides that exhibit significant anticonvulsant properties.[1][2] Both peptides bind to all five somatostatin receptor subtypes (sst1–sst5), which are expressed in key brain regions associated with seizures, such as the hippocampus.[1][3] This guide delves into a comparative analysis of their anticonvulsant efficacy, mechanisms of action, and the experimental protocols used to evaluate these effects.
Quantitative Comparison of Anticonvulsant Effects
The anticonvulsant effects of Cortistatin-14 and Somatostatin have been evaluated in rodent models of epilepsy, most notably the pilocarpine-induced seizure model. This model mimics features of human temporal lobe epilepsy. The following table summarizes the key quantitative findings from a study comparing the intrahippocampal administration of CST-14 and SRIF-14 in rats.
| Treatment Group | Dose | Total Seizure Severity Score (TSSS) (Mean ± SEM) | Statistical Significance vs. Control (Pilocarpine only) |
| Pilocarpine (B147212) Control | 12 mM | 17.8 ± 0.8 | N/A |
| Cortistatin-14 | 0.1 µM | 14.4 ± 3.3 | Not Significant |
| Cortistatin-14 | 1 µM | 4.6 ± 2.7 | P < 0.05 |
| Cortistatin-14 (1 µM) + sst2 Antagonist (cyanamid15486) | 100 nM | 18.7 ± 3.9 | Not Significant (Effect of CST-14 reversed) |
| Cortistatin-14 (1 µM) + sst3 Antagonist (SST3-ODN-8) | 100 nM | 15.7 ± 3.1 | Not Significant (Effect of CST-14 reversed) |
Data extracted from Aourz et al., 2014.[1]
As the data indicates, a 1 µM intrahippocampal perfusion of Cortistatin-14 significantly attenuates pilocarpine-induced seizure severity in rats.[1] Notably, the anticonvulsant action of CST-14 is reversed by the co-administration of selective antagonists for the sst2 and sst3 receptors, highlighting the critical role of these receptor subtypes in mediating its effects.[1] While direct comparative quantitative data for Somatostatin-14 from the same study is presented narratively, it is established that SRIF-14 is also a potent anticonvulsant, with its effects in rats being primarily mediated by sst2 receptors.[1][4]
Signaling Pathways and Mechanism of Action
Both Cortistatin-14 and Somatostatin-14 exert their anticonvulsant effects by activating somatostatin receptors, which are G-protein coupled receptors (GPCRs).[5][6] Upon binding, these receptors initiate a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability. The primary anticonvulsant actions are mediated through the sst2 and, in the case of Cortistatin-14, also the sst3 receptor subtypes.[1]
The activation of these receptors leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the neuronal membrane and reduced calcium influx decrease the likelihood of action potential firing and neurotransmitter release.
While both peptides utilize the same family of receptors, functional differences in their signaling have been suggested, which may be attributed to factors like receptor heterodimerization.[1]
Caption: Signaling pathways of Cortistatin-14 and Somatostatin-14.
Experimental Protocols
The evaluation of the anticonvulsant properties of Cortistatin-14 and Somatostatin predominantly utilizes the pilocarpine-induced seizure model in rodents. This model is well-established for studying temporal lobe epilepsy.
Pilocarpine-Induced Seizure Model in Rats
Objective: To induce status epilepticus (SE) to test the efficacy of anticonvulsant compounds.
Materials:
-
Male Wistar rats
-
Pilocarpine hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)
-
Test compounds (Cortistatin-14, Somatostatin-14, receptor antagonists)
-
Saline solution
-
Intracerebral guide cannulae
-
Microdialysis probes
-
EEG recording equipment
Procedure:
-
Surgical Implantation: Rats are anesthetized and stereotaxically implanted with a guide cannula into the hippocampus for intracerebral drug administration. EEG electrodes are also implanted to monitor brain electrical activity.
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery.
-
Pre-treatment: To minimize peripheral cholinergic effects of pilocarpine, rats are pre-treated with scopolamine methyl nitrate (e.g., 1 mg/kg, intraperitoneally) 30 minutes prior to pilocarpine administration.[7]
-
Drug Administration: The test compound (e.g., Cortistatin-14 or Somatostatin-14) is administered via intrahippocampal perfusion through a microdialysis probe for a set duration before seizure induction.
-
Seizure Induction: Pilocarpine (e.g., 12 mM) is perfused through the microdialysis probe to induce seizures.[1]
-
Behavioral and EEG Monitoring: Following pilocarpine administration, animals are continuously observed for behavioral signs of seizures, which are scored using a standardized scale (e.g., Racine scale).[8] Simultaneously, EEG recordings are taken to monitor epileptiform activity.
-
Data Analysis: The primary endpoints for assessing anticonvulsant efficacy include the latency to the first seizure, seizure duration, and the total seizure severity score (TSSS).
Caption: Experimental workflow for anticonvulsant testing.
Conclusion
Both Cortistatin-14 and Somatostatin-14 are potent endogenous anticonvulsants. Experimental evidence strongly indicates that their effects are mediated through somatostatin receptors, with sst2 playing a crucial role for both peptides. Cortistatin-14's anticonvulsant action in rats also involves the sst3 receptor subtype. The pilocarpine-induced seizure model provides a robust platform for the continued investigation and comparison of these and other novel anticonvulsant therapies. Further research is warranted to fully elucidate any functional differences in the signaling pathways of these two neuropeptides and to explore their therapeutic potential in the management of epilepsy.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin-14 mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin: An endogenous antiepileptic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 6. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cortistatin-14 TFA: A Comparative Analysis of its Efficacy in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cortistatin-14 trifluoroacetate (B77799) (TFA), a neuropeptide with significant anticonvulsant potential, against other established antiepileptic drugs (AEDs) and somatostatin (B550006) analogs in widely used preclinical seizure models. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and study designs.
Overview of Cortistatin-14 and its Anticonvulsant Properties
Cortistatin-14 (CST-14) is a neuropeptide that bears structural and functional similarities to somatostatin-14 (SRIF). It has been demonstrated to exhibit potent anticonvulsant and neuroprotective effects in various preclinical models of epilepsy.[1][2] The primary mechanism of action for its anticonvulsant activity is mediated through the activation of somatostatin receptors, specifically the sst2 and sst3 subtypes, while it does not involve the ghrelin receptor.[1][3] This targeted action suggests a potential for therapeutic intervention in seizure disorders with a distinct pharmacological profile compared to classical AEDs.
Comparative Efficacy in the Pilocarpine-Induced Seizure Model
The pilocarpine (B147212) model is a well-established method for inducing status epilepticus (SE) and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy. The following table summarizes the efficacy of Cortistatin-14 TFA and comparator compounds in this model.
| Compound | Species | Administration Route | Effective Dose | Observed Effect | Citation |
| This compound | Rat, Mouse | Intrahippocampal Perfusion | 1 µM | Significant decrease in total seizure duration.[1] | [1] |
| Diazepam | Rat | Intraperitoneal (i.p.) | 5 - 30 mg/kg | Terminates SE, with higher doses showing lower mortality.[4][5] | [4][5] |
| Levetiracetam (B1674943) | Mouse | Intraperitoneal (i.p.) | 200 mg/kg | Aborts SE with significantly improved survival rates compared to diazepam.[6] | [6] |
| Carbamazepine (B1668303) | Rat | Intraperitoneal (i.p.) | 40 mg/kg | Positive effect on a simple object-discrimination task in epileptic rats.[7] | [7] |
| Valproate | Rat | Intraperitoneal (i.p.) | 286 mg/kg (ED50) | Prevented the increase in hippocampal ecto-nucleotidase activities.[8] | [8] |
| Octreotide | Rat | Not Specified | 50 - 100 µg/kg (for 7 days) | More effective than diazepam in preventing acute PTZ-induced seizures (a different model, but relevant somatostatin analog data).[9] | [9] |
Comparative Efficacy in the Kainic Acid-Induced Seizure Model
The kainic acid model is another widely used rodent model of temporal lobe epilepsy that induces seizures and subsequent neurodegeneration. The table below compares the efficacy of this compound and other agents in this model.
| Compound | Species | Administration Route | Effective Dose | Observed Effect | Citation |
| This compound | Rat | Intracerebroventricular (i.c.v.) | 1 and 10 nmol | Attenuated seizure activity and inhibited neuronal loss in the cortex and hippocampus.[2] | [2] |
| Diazepam | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Reduced mortality and showed the same seizure rate as the no-diazepam group in one study.[10] In another, 25 mg/kg followed by 12.5 mg/kg rapidly terminated seizures when administered early.[11] | [10][11] |
| Levetiracetam | Rat | Intraperitoneal (i.p.) | 54 mg/kg (minimum active dose) | Potent protection against secondarily generalized activity from focal seizures.[6] | [6] |
| Carbamazepine | Rat | Intraperitoneal (i.p.) | 30 and 100 mg/kg | Significantly reduced motor seizure frequency.[1][12] | [1][12] |
| Valproate | Rat | Intraperitoneal (i.p.) | 300 mg/kg | Ameliorated seizure behavior (latency, score, number, and duration of seizures).[13] | [13] |
| Somatostatin-14 | Not Specified | Not Specified | Not Specified | The loss of SST-containing hilar interneurons is a hallmark of the epileptic hippocampus in the kainate model, suggesting a role for endogenous somatostatin in seizure control.[14] | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Cortistatin-14 in Seizure Inhibition
Caption: Cortistatin-14 signaling pathway in seizure inhibition.
Experimental Workflow for Pilocarpine-Induced Seizure Model
Caption: Workflow for the pilocarpine-induced seizure model.
Experimental Workflow for Kainic Acid-Induced Seizure Model
Caption: Workflow for the kainic acid-induced seizure model.
Detailed Experimental Protocols
Pilocarpine-Induced Seizure Model in Rats
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are typically used.[5][15]
-
Pre-treatment: To reduce the peripheral cholinergic effects of pilocarpine, animals are pre-treated with scopolamine methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes prior to pilocarpine administration.[16]
-
Induction of Status Epilepticus (SE): Pilocarpine hydrochloride is administered intraperitoneally (i.p.) at a dose of 30-40 mg/kg.[5] If seizures do not occur within 30 minutes, subsequent injections of 10 mg/kg can be given.[5]
-
Seizure Monitoring: Animals are observed for behavioral seizures, which are typically scored using the Racine scale. The onset of SE is defined as continuous seizure activity.
-
Compound Administration: Test compounds, such as this compound or comparators, are administered at a predetermined time relative to SE induction. For intrahippocampal studies, a guide cannula is stereotaxically implanted prior to the experiment.
-
Termination of SE: To control the duration of SE and reduce mortality, a benzodiazepine (B76468) such as diazepam (e.g., 5-10 mg/kg, i.p.) is administered.[4][17]
-
Long-term Monitoring: Following the acute phase, animals are monitored for the development of spontaneous recurrent seizures (SRS) over several weeks.
Kainic Acid-Induced Seizure Model in Mice
-
Animal Preparation: Adult male mice (e.g., C57BL/6) are used.[10]
-
Compound Administration: For intracerebroventricular (i.c.v.) administration of compounds like this compound, a guide cannula is stereotaxically implanted into a lateral ventricle. The compound is infused 10 minutes prior to kainic acid injection.[2] For systemic administration, compounds are typically given via intraperitoneal (i.p.) injection.
-
Seizure Induction: Kainic acid is administered systemically (e.g., 10-30 mg/kg, i.p.) or via direct intracerebral injection.[2]
-
Behavioral and Electrophysiological Monitoring: Seizure activity is monitored and scored. For more detailed analysis, electroencephalogram (EEG) recordings can be performed.
-
Endpoint Analysis: Three days after kainic acid injection, animals are euthanized, and brain tissue is collected for histological analysis to assess the extent of neuronal damage and neuroprotection.[2]
Conclusion
The available preclinical data strongly suggest that this compound is a promising anticonvulsant agent with a distinct mechanism of action compared to traditional AEDs. Its efficacy in both the pilocarpine and kainic acid models of temporal lobe epilepsy highlights its potential for further investigation. The targeted engagement of sst2 and sst3 receptors offers a novel therapeutic avenue for seizure control. Direct, head-to-head comparative studies with standardized dosing regimens are warranted to fully elucidate the therapeutic window and relative efficacy of this compound in comparison to existing and emerging antiepileptic therapies.
References
- 1. Anticonvulsant effects of carbamazepine on spontaneous seizures in rats with kainate-induced epilepsy: comparison of intraperitoneal injections with drug-in-food protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of diazepam on extracellular brain neurotransmitters in pilocarpine-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamazepine enhances discriminative memory in a rat model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain distribution and efficacy of carbamazepine in kainic acid induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-seizure effects of JNJ-54175446 in the intra-amygdala kainic acid model of drug-resistant temporal lobe epilepsy in mice [frontiersin.org]
- 10. balancing seizure induction and mortality: dose-response study of kainic acid in c57bl/6 and sv129 mixed background mice [aesnet.org]
- 11. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of carbamazepine on spontaneous recurrent seizures recorded from the dentate gyrus in rats with kainate-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Somatostatin: An endogenous antiepileptic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative profile of refractory status epilepticus models following exposure of cholinergic agents pilocarpine, DFP, and soman - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of Cortistatin-14's Anti-Inflammatory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cortistatin-14 (CST-14), a neuropeptide with structural similarities to somatostatin-14 (SST-14), has emerged as a potent anti-inflammatory agent with a unique pharmacological profile. This guide provides an objective comparison of CST-14's anti-inflammatory performance against other alternatives, supported by experimental data. We delve into the specificity of its action, detailing the experimental protocols used to validate its efficacy and exploring the intricate signaling pathways it modulates.
At a Glance: Cortistatin-14's Anti-Inflammatory Edge
CST-14 exhibits a broader receptor binding profile than its counterpart, SST-14, which contributes to its distinct and, in some cases, more potent anti-inflammatory effects. While both peptides interact with all five somatostatin (B550006) receptor subtypes (sst1-5), CST-14 also uniquely binds to the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This multi-receptor engagement is believed to be the cornerstone of its enhanced and specific anti-inflammatory actions.
Comparative Analysis of Anti-Inflammatory Potency
To quantify the anti-inflammatory efficacy of Cortistatin-14, its performance has been evaluated in various in vitro and in vivo models and compared with other known anti-inflammatory agents.
In Vitro Inhibition of Pro-Inflammatory Cytokines
A key measure of anti-inflammatory activity is the ability to suppress the production of pro-inflammatory cytokines by immune cells, such as macrophages, upon stimulation with bacterial lipopolysaccharide (LPS).
| Compound | Target Cell | Stimulant | Cytokine Inhibited | IC50 / Effective Concentration | Reference |
| Cortistatin-14 | Peritoneal Macrophages | LPS | TNF-α, IL-6, NO | Maximal effect at 10⁻⁸ M | [1] |
| Cortistatin-14 | Murine Peritoneal Macrophages | Endotoxin | IL-1β | Significantly greater inhibition than SST-14 | [2] |
| Somatostatin-14 | Peritoneal Macrophages | LPS | TNF-α, IL-6, NO | Less potent than CST-14 at 10⁻⁸ M | [1] |
| Dexamethasone (B1670325) | Various | Various | Broad-spectrum | Varies by cell type and stimulus | [3] |
Note: Direct comparative IC50 values for CST-14 and Dexamethasone in the same study for cytokine inhibition were not available in the searched literature. Dexamethasone is a potent steroidal anti-inflammatory drug with a different mechanism of action.
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the in vivo efficacy of anti-inflammatory compounds.
| Compound | Animal Model | Edema Inhibition | Dosage | Time Point | Reference |
| Cortistatin-14 | Mouse | Similar attenuation to SST-14 | Not specified | Not specified | [2] |
| Somatostatin-14 | Mouse | Similar attenuation to CST-14 | Not specified | Not specified | [2] |
| Dexamethasone | Rat | Significant reduction | 10 mg/kg | 2-4 hours | [4] |
Note: The available literature indicates that both CST-14 and SST-14 attenuate carrageenan-induced paw edema, but a direct quantitative comparison with dexamethasone under identical experimental conditions was not found.
Deciphering the Signaling Pathways
The specificity of Cortistatin-14's anti-inflammatory action is rooted in its ability to activate multiple signaling cascades through its diverse receptor interactions.
A pivotal mechanism underlying CST-14's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro: LPS-Stimulated Macrophage Cytokine Inhibition Assay
This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of Cortistatin-14, Somatostatin-14, and other reference compounds (e.g., Dexamethasone) in DMEM.
-
Remove the culture medium from the cells and replace it with fresh medium containing the test compounds at various concentrations.
-
Incubate the cells for 1-2 hours.
3. LPS Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound) and a negative control group (no LPS).
-
Incubate the plates for 24 hours.
4. Cytokine Quantification (ELISA):
-
Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest. After blocking, add the culture supernatants and standards. Then, add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, add a substrate solution (e.g., TMB) and stop the reaction. Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
In Vivo: Carrageenan-Induced Paw Edema Model
This model is used to assess the acute anti-inflammatory activity of a compound in vivo.
1. Animals:
-
Use male Wistar rats or Swiss albino mice, weighing 180-220g.
-
Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Dexamethasone, 10 mg/kg), and test compound groups (Cortistatin-14 at various doses).
-
Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
3. Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.
5. Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
Conclusion: A Specific and Potent Anti-Inflammatory Candidate
The evidence presented in this guide underscores the specificity and potency of Cortistatin-14 as an anti-inflammatory agent. Its unique ability to engage multiple receptor systems, including the ghrelin and MRGPRX2 receptors in addition to the somatostatin receptors, distinguishes it from Somatostatin-14 and other anti-inflammatory compounds. This multi-pronged mechanism of action, particularly its effective inhibition of the NF-κB pathway, results in a robust suppression of pro-inflammatory cytokine production. While direct comparative data with steroidal anti-inflammatory drugs like dexamethasone is still emerging, the existing in vitro and in vivo studies strongly support Cortistatin-14 as a promising candidate for further investigation and development in the treatment of inflammatory diseases. The detailed protocols provided herein offer a standardized framework for researchers to further validate and expand upon these findings.
References
Unveiling the Promiscuity of Cortistatin-14: A Comparative Guide to its Neuropeptide Receptor Cross-Reactivity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive and objective comparison of the cross-reactivity of Cortistatin-14 (CST-14) with other neuropeptide receptors. The information is supported by quantitative experimental data, detailed methodologies, and visual diagrams illustrating the pertinent signaling pathways and experimental workflows.
Cortistatin-14, a neuropeptide with significant structural similarities to somatostatin-14, demonstrates a broad spectrum of binding affinities to all five somatostatin (B550006) receptor subtypes (sst1-sst5). Beyond its well-established interaction with somatostatin receptors, CST-14 also engages with other neuropeptide receptors, most notably the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This guide elucidates the binding characteristics and functional implications of these interactions.
Quantitative Analysis of Cortistatin-14 Receptor Interactions
The following table summarizes the binding affinities and functional potencies of Cortistatin-14 across a range of neuropeptide receptors, providing a clear comparison of its cross-reactivity.
| Receptor Family | Receptor Subtype | Parameter | Value (nM) |
| Somatostatin | sst1 | IC50 | 5[1][2][3] |
| sst2 | IC50 | 0.09[1][2][3] | |
| sst3 | IC50 | 0.3[1][2][3] | |
| sst4 | IC50 | 0.2[1][2][3] | |
| sst5 | IC50 | 0.3[1][2][3] | |
| Ghrelin | GHS-R1a | Affinity | 460-540 |
| Mas-related GPCR | MRGPRX2 | EC50 | 25[1][2][3] |
Note: The affinity for GHS-R1a was converted from the reported value of 4.6-5.4 x 10-7 mol/l for ease of comparison.
Detailed Experimental Methodologies
The following sections provide in-depth protocols for the key experimental assays used to determine the cross-reactivity of Cortistatin-14.
1. Radioligand Competition Binding Assay for Somatostatin Receptors (sst1-sst5)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of Cortistatin-14 for each of the five human somatostatin receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human somatostatin receptor subtypes (hsst1, hsst2, hsst3, hsst4, or hsst5).
-
Radioligand: A subtype-selective or universal somatostatin receptor radioligand such as [125I]Tyr11-Somatostatin-14 or [125I]Tyr3-Octreotide is utilized. The concentration of the radioligand is typically kept close to its dissociation constant (Kd) for the respective receptor.
-
Assay Buffer: A standard buffer composition includes 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), and a cocktail of protease inhibitors (e.g., aprotinin, leupeptin, bacitracin) to prevent peptide degradation.
-
Procedure:
-
Cell membranes are prepared from the stable cell lines expressing the receptor of interest.
-
In a 96-well plate format, a fixed concentration of the radioligand is added to each well.
-
Increasing concentrations of unlabeled Cortistatin-14 are then added to compete for binding to the receptor.
-
Non-specific binding is determined in a parallel set of wells containing a saturating concentration of unlabeled somatostatin-14.
-
The binding reaction is initiated by the addition of the cell membrane preparation.
-
The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The IC50 value, representing the concentration of Cortistatin-14 that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis of the resulting competition curve.
2. Radioligand Competition Binding Assay for the Ghrelin Receptor (GHS-R1a)
This assay determines the binding affinity of Cortistatin-14 for the human ghrelin receptor.
-
Tissue Preparation: Membranes are prepared from human pituitary glands.
-
Radioligand: [125I]Tyr-Ala-hexarelin is used as the radiolabeled ligand.
-
Procedure:
-
Pituitary membranes are incubated with a fixed concentration of [125I]Tyr-Ala-hexarelin.
-
Increasing concentrations of unlabeled Cortistatin-14 are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled hexarelin (B1671829).
-
Bound and free radioligand are separated via filtration.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The affinity of Cortistatin-14 is determined by its ability to displace the radiolabeled hexarelin from the ghrelin receptors.
3. Functional Assay for the MRGPRX2 Receptor via Calcium Mobilization
This assay measures the functional potency (EC50) of Cortistatin-14 at the human MRGPRX2 receptor by quantifying the increase in intracellular calcium.
-
Cell Line: HEK293 cells stably expressing the human MRGPRX2 receptor are used.[1][2][3]
-
Assay Principle: The MRGPRX2 receptor is coupled to the Gq protein. Upon activation by an agonist, it stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[4]
-
Procedure:
-
MRGPRX2-expressing HEK293 cells are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.
-
Following an incubation period that allows for dye loading and de-esterification, the cells are washed with an appropriate assay buffer.
-
Increasing concentrations of Cortistatin-14 are added to the wells to stimulate the receptors.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels.
-
-
Data Analysis: The EC50 value, which is the concentration of Cortistatin-14 that elicits 50% of the maximum response, is determined by plotting the change in fluorescence against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Visual Representations of Pathways and Protocols
Signaling Pathways of Cortistatin-14
Caption: Signaling pathways activated by Cortistatin-14.
Experimental Workflow for Receptor Cross-Reactivity Assessment
Caption: Experimental workflow for assessing receptor cross-reactivity.
References
- 1. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 2. Tocris Bioscience Cortistatin 14 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 3. Cortistatin 14 (3374) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cortistatin-14's Affinity for Somatostatin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Cortistatin-14 (B8083240) (CST-14) for the five somatostatin (B550006) receptor subtypes (SSTR1-SSTR5). Cortistatin-14, an endogenous neuropeptide, exhibits significant structural and functional similarities to somatostatin-14 (SST-14), playing a crucial role in various physiological processes through its interaction with SSTRs.[1][2][3] This document presents quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of Cortistatin-14's receptor interaction profile.
Quantitative Binding Affinity of Cortistatin-14 for SSTR Subtypes
Cortistatin-14 demonstrates a broad binding profile, with high affinity for all five SSTR subtypes. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of Cortistatin-14 required to inhibit 50% of the binding of a radiolabeled ligand to the specific SSTR subtype. Lower IC50 values indicate higher binding affinity.
| Receptor Subtype | IC50 (nM) |
| SSTR1 | 5 |
| SSTR2 | 0.09 |
| SSTR3 | 0.3 |
| SSTR4 | 0.2 |
| SSTR5 | 0.3 |
Data sourced from Tocris Bioscience and R&D Systems.
As the data indicates, Cortistatin-14 exhibits the highest affinity for the SSTR2 subtype, with sub-nanomolar potency. Its affinity for SSTR3, SSTR4, and SSTR5 is also in the sub-nanomolar range, while its affinity for SSTR1 is slightly lower but still potent. This broad-spectrum, high-affinity binding to SSTRs underscores the functional overlap between Cortistatin-14 and Somatostatin-14.[2]
Experimental Protocols
The determination of Cortistatin-14's binding affinity for SSTR subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Protocol: Competitive Radioligand Binding Assay for SSTR Subtypes
1. Materials:
- Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., HEK293 or CHO cells).
- Radioligand: A radiolabeled somatostatin analog with high affinity for the SSTR subtype being assayed (e.g., [125I-Tyr11]-Somatostatin-14).[4]
- Competitor Ligand: Unlabeled Cortistatin-14.
- Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[4]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
- Filtration Apparatus: 96-well microplates and a cell harvester with glass fiber filters (e.g., Whatman GF/C).[4][5]
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Assay Setup: All incubations are performed in triplicate in a 96-well plate.
- Total Binding: Cell membranes, radioligand, and assay buffer are combined in designated wells.
- Non-specific Binding: Cell membranes, radioligand, assay buffer, and a high concentration of unlabeled somatostatin (e.g., 1 µM) are combined in designated wells to determine the level of non-specific binding.[4]
- Competitive Binding: Cell membranes, radioligand, and increasing concentrations of unlabeled Cortistatin-14 are combined in the remaining wells.
- Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
- Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, which traps the cell membranes with the bound radioligand.[4]
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is then plotted as the percentage of specific binding versus the logarithm of the Cortistatin-14 concentration.
- The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
Upon binding to SSTRs, which are G-protein-coupled receptors (GPCRs), Cortistatin-14, much like somatostatin, initiates a cascade of intracellular signaling events.[6][7] The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[9][10][11]
Caption: General signaling pathway of Cortistatin-14 via SSTR subtypes.
The following diagram illustrates a typical workflow for a competitive binding assay used to determine the binding affinity of Cortistatin-14 for SSTR subtypes.
Caption: Workflow for a competitive SSTR binding assay.
Conclusion
Cortistatin-14 is a high-affinity ligand for all five somatostatin receptor subtypes, with a particularly high potency at SSTR2. This broad interaction profile, similar to that of somatostatin-14, highlights its potential as a significant modulator of the somatostatin system. The provided data and protocols offer a foundational resource for researchers investigating the physiological roles of Cortistatin-14 and for professionals in drug development exploring SSTRs as therapeutic targets. Further functional assays are recommended to fully elucidate the downstream consequences of Cortistatin-14 binding to each SSTR subtype.
References
- 1. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans | springermedicine.com [springermedicine.com]
- 4. benchchem.com [benchchem.com]
- 5. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What SSTR modulators are in clinical trials currently? [synapse.patsnap.com]
- 8. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Somatostatin, Cortistatin and Their Receptors Exert Antitumor Actions in Androgen-Independent Prostate Cancer Cells: Critical Role of Endogenous Cortistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor (SSTR) expression and function in normal and leukaemic T-cells. Evidence for selective effects on adhesion to extracellular matrix components via SSTR2 and/or 3 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Cortistatin-14 in Sleep Modulation: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals objectively comparing the performance of Cortistatin-14 with alternative sleep-modulating compounds, supported by experimental data and detailed methodologies.
Cortistatin-14 (CST-14), a neuropeptide with significant structural homology to somatostatin, has emerged as a potent modulator of sleep, primarily by promoting slow-wave sleep (SWS). This guide provides a detailed comparison of the sleep-modulating effects of CST-14 with other endogenous and exogenous compounds, offering a valuable resource for researchers investigating novel therapeutic avenues for sleep disorders. The information presented herein is based on a thorough review of published findings, with a focus on quantitative data and experimental protocols to facilitate the replication and extension of these studies.
Comparative Analysis of Sleep-Modulating Compounds
To provide a clear and objective comparison, the following tables summarize the quantitative effects of Cortistatin-14 and selected alternative compounds—Oleamide (B13806), Insulin (B600854), and Cholecystokinin (B1591339) (CCK)—on key sleep architecture parameters in rats. These alternatives were chosen based on their established roles in sleep regulation and the availability of comparable experimental data.
| Compound | Administration Route | Dose | Change in Slow-Wave Sleep (SWS) / Non-REM (NREM) Sleep | Change in REM Sleep | Species | Reference |
| Cortistatin-14 | Intracerebroventricular (i.c.v.) | 100 ng | Selective increase in deep SWS | No significant change | Rat | [1][2] |
| Oleamide | Intraperitoneal (i.p.) | 10 and 20 mg/kg | Increased slow-wave sleep 2 | No significant change | Rat | [3][4] |
| Insulin | Intracerebroventricular (i.c.v.) | Chronic Infusion | Selective increase of 25% in SWS | No change | Rat | [5] |
| Cholecystokinin (CCK-8) | Intraperitoneal (i.p.) | 1, 10, or 20 µg/kg | Reduced latency to first episode of non-REM sleep | No change in total REM sleep | Rat | [6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the findings and build upon existing knowledge.
Intracerebroventricular (ICV) Cannula Implantation and Injection
This protocol is essential for the central administration of compounds like Cortistatin-14 and Insulin directly into the brain's ventricular system.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Injection pump and Hamilton syringe
-
Sterile saline
-
Test compound (e.g., Cortistatin-14)
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target ventricle (e.g., for rats, approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface for the lateral ventricle).
-
Implant the guide cannula to the desired depth and secure it with dental cement and anchor screws.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before any injections.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the syringe pump.
-
Infuse the test compound at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
After infusion, leave the injector in place for a brief period to prevent backflow, then replace the dummy cannula.
Electroencephalogram (EEG) and Electromyogram (EMG) Recording and Analysis
This protocol is fundamental for monitoring and analyzing sleep architecture in rodents.
Materials:
-
EEG/EMG recording system (amplifiers, filters, data acquisition software)
-
Skull screw electrodes for EEG
-
Wire electrodes for EMG
-
Dental cement
-
Soldering iron and solder
Procedure:
-
During the same surgical procedure for ICV cannulation or in a separate surgery, implant EEG and EMG electrodes.
-
For EEG, place screw electrodes over the cortex (e.g., frontal and parietal regions).
-
For EMG, insert wire electrodes into the nuchal (neck) muscles.
-
Secure the electrodes to a headmount connector, which is then fixed to the skull with dental cement.
-
Allow for a recovery period of at least one week.
-
Habituate the animal to the recording chamber and tethered recording setup for several days.
-
Record EEG and EMG signals continuously for baseline and post-injection periods.
-
Analyze the recorded signals in epochs (e.g., 10-30 seconds) to score sleep stages (Wake, NREM, REM) based on the amplitude and frequency of the EEG and the presence or absence of EMG activity.
-
Quantify sleep parameters such as total sleep time, sleep efficiency, duration of each sleep stage, and sleep latency.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of Cortistatin-14 in sleep modulation.
Caption: Experimental workflow for a rodent sleep modulation study.
References
- 1. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of Oleamide on Sleep and Its Relationship to Blood Pressure, Body Temperature, and Locomotor Activity in Rats | Semantic Scholar [semanticscholar.org]
- 5. Chronic intracerebroventricular infusion of insulin causes selective increase of slow wave sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electroencephalographic analysis of the sleep-inducing actions of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Profiles of Cortistatin-14 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of Cortistatin-14 (CST-14) and its natural and synthetic analogs, supported by experimental data. Cortistatin-14, a neuropeptide with high structural homology to Somatostatin-14 (SST-14), presents a unique pharmacological profile due to its broader receptor interaction. This document delves into the comparative binding affinities, functional potencies, and signaling pathways of CST-14 and its analogs to elucidate their distinct biological activities.
Data Presentation
The following tables summarize the quantitative data from various functional assays, offering a clear comparison between Cortistatin-14 and its principal natural analog, Somatostatin-14, as well as clinically relevant synthetic somatostatin (B550006) analogs.
Table 1: Comparative Receptor Binding Affinities (IC50, nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | GHS-R1a (Ghrelin Receptor) | MrgX2 |
| Cortistatin-14 (CST-14) | 5 | 0.09 | 0.3 | 0.2 | 0.3 | Binds | Potent Agonist |
| Somatostatin-14 (SST-14) | ~1.5 | ~0.2 | ~1.1 | ~1.5 | ~0.9 | Does not bind | Does not bind |
| Octreotide | >1000 | 0.6-1.2 | >1000 | >1000 | 6.3-30 | Does not bind | Does not bind |
| Lanreotide | >1000 | 1.2 | 18 | >1000 | 3.5 | Does not bind | Does not bind |
| Pasireotide | 1.5 | 1.0 | 0.2 | >100 | 0.1 | Does not bind | Does not bind |
Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. Lower values indicate higher binding affinity. Data is compiled from multiple sources and slight variations may exist between different studies.
Table 2: Functional Potency in In Vitro Assays (EC50, nM)
| Compound | Assay | Cell Line | Receptor | Potency (EC50, nM) |
| Cortistatin-14 (CST-14) | MRGPRX2-mediated intracellular Ca2+ mobilization | HEK293 | MrgX2 | 25 |
| Somatostatin-14 (SST-14) | Inhibition of cAMP accumulation | CHO-K1 | sst2 | ~0.1 |
| Octreotide | Inhibition of GH release | Rat pituitary cells | sst2 | ~0.2 |
| Pasireotide | Inhibition of ACTH release | AtT-20 cells | sst5 | ~0.4 |
Note: EC50 values represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response. This data highlights the functional consequences of receptor binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by Cortistatin-14 and its analogs, as well as the general workflows for the experimental protocols described.
Caption: Workflow for a competitive radioligand binding assay.
Caption: General workflow for a cell-based cAMP functional assay.
Caption: Signaling pathway of CST-14/SST-14 via sst receptors.
Caption: Signaling pathway of CST-14 via the ghrelin receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (e.g., CST-14 or its analogs) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes prepared from cell lines expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with sst2).
-
Radioligand (e.g., [125I-Tyr11]-SST-14).
-
Unlabeled competitor ligands (CST-14, SST-14, Octreotide, etc.) at a range of concentrations.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled SST-14 (e.g., 1 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of competitor ligand at various concentrations, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.
Materials:
-
Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells with sst2).
-
Test compounds (CST-14 or analogs).
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Stimulation (for Gs-coupled receptors):
-
Remove the culture medium from the cells.
-
Add the diluted test compounds and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Stimulation (for Gi-coupled receptors):
-
Remove the culture medium.
-
Add the test compounds along with a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate basal cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the detection reaction as per the manufacturer's instructions.
-
-
Measurement: Read the plate using a plate reader at the appropriate wavelength for the detection method used.
-
Data Analysis: Generate dose-response curves by plotting the signal (e.g., fluorescence ratio, absorbance, or luminescence) against the log concentration of the test compound. Calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values using a four-parameter logistic equation.
Conclusion
Cortistatin-14 demonstrates a more diverse pharmacological profile compared to its natural analog, Somatostatin-14, and the currently available synthetic somatostatin analogs. While sharing high affinity for the five somatostatin receptor subtypes, CST-14's unique ability to also target the ghrelin receptor and the MrgX2 receptor confers distinct functional properties. These differences are evident in its unique effects on sleep regulation and certain neuronal activities, which are not observed with SST-14. The data presented in this guide underscore the importance of considering this broader receptor interaction profile when designing and interpreting functional assays involving Cortistatin-14 and its analogs. For drug development professionals, the unique signaling pathways activated by CST-14 may present novel therapeutic opportunities that cannot be achieved with conventional somatostatin analogs.
Safety Operating Guide
Proper Disposal of Cortistatin-14 TFA: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible disposal of laboratory reagents is paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Cortistatin-14 trifluoroacetate (B77799) (TFA), a bioactive peptide. Due to the presence of the trifluoroacetate salt, specific handling and disposal procedures are necessary to mitigate potential hazards.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While Cortistatin-14 TFA is not classified as a hazardous substance under the Globally Harmonized System (GHS), the trifluoroacetic acid (TFA) component can be corrosive and harmful to the environment.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:
-
Safety Goggles: To protect the eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
This protocol outlines a general procedure for the safe disposal of this compound. It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and labware (pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste containing this compound directly down the drain.[5]
2. Chemical Inactivation (Optional, but Recommended):
To render the peptide biologically inactive, a chemical inactivation step can be performed. This is particularly important if the peptide was used in biological assays.
-
For Liquid Waste: In a chemical fume hood, a 10% bleach solution (sodium hypochlorite) can be added to the liquid waste.[5][6] The final concentration of bleach should be sufficient to ensure complete degradation of the peptide. Allow the mixture to react for at least 30 minutes.[5]
-
For Solid Waste: Solid waste can be immersed in a 10% bleach solution for at least 30 minutes to decontaminate surfaces.[5]
3. Neutralization (if applicable):
If a strong acid or base was used for inactivation, the waste solution must be neutralized to a pH between 6.0 and 8.0 before disposal.[6] This can be achieved by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).
4. Final Disposal:
-
Once collected and, if applicable, inactivated and neutralized, the hazardous waste containers should be securely sealed.
-
Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
Quantitative Data for Chemical Inactivation
The following table provides general quantitative parameters for common chemical inactivation methods for peptides. Note that these are general guidelines and may need to be optimized for specific applications.
| Inactivation Reagent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (final concentration of 0.5-1.0%)[6] | 30-60 minutes[5][6] | Effective for many peptides but can be corrosive to some materials. Ensure adequate ventilation.[6] |
| Sodium Hydroxide (NaOH) | 1 M solution | 30-60 minutes[6] | A strong base that effectively denatures peptides. Requires neutralization before disposal. |
| Hydrochloric Acid (HCl) | 1 M solution | 30-60 minutes[6] | A strong acid that can also inactivate peptides. Requires neutralization before disposal. |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Preparation: In a designated chemical fume hood, prepare a 10% bleach solution.
-
Inactivation: Slowly add the bleach solution to the liquid waste containing this compound in a suitable container. The final volume of the bleach solution should be at least equal to the volume of the peptide waste.
-
Reaction: Gently swirl the mixture and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization (if required by local regulations): Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0.
-
Disposal: Transfer the treated waste to a properly labeled hazardous waste container for collection by your institution's EHS.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for Cortistatin-14 TFA
This document provides immediate, essential guidance for the safe handling, use, and disposal of Cortistatin-14 trifluoroacetate (B77799) (TFA) salt in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Safety Ratings
Cortistatin-14 TFA is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Standard precautions for handling laboratory chemicals should be observed.
The substance has been assigned the following safety ratings by the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS):
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended:
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. The glove material should be impermeable and resistant to the product. |
| Eye Protection | Safety glasses or goggles | Protects eyes from accidental splashes or aerosolized particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Note: Due to a lack of specific testing, no recommendation for a particular glove material can be given. Standard laboratory gloves are generally sufficient. Respiratory protection is not required for normal handling.
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area, such as a standard laboratory fume hood, especially when handling powders to minimize inhalation of dust.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Follow general protective and hygienic measures for handling chemicals.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
Accidental Release and First Aid Measures
Spill Response:
-
In case of a spill, mechanically pick up the material (e.g., sweep or vacuum).
-
Place the collected material into a suitable, closed container for disposal.
-
Avoid allowing the substance to enter sewers or surface/ground water.
First Aid:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused or waste material should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a research setting.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
